molecular formula C37H67NO14 B12353878 Erythromycin A N-oxide

Erythromycin A N-oxide

Número de catálogo: B12353878
Peso molecular: 749.9 g/mol
Clave InChI: LUIPOVCSQJTWHA-FXYCZVHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin A N-oxide is a useful research compound. Its molecular formula is C37H67NO14 and its molecular weight is 749.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H67NO14

Peso molecular

749.9 g/mol

Nombre IUPAC

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

InChI

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26-,28-,29+,30-,31+,32-,34+,35-,36-,37+/m1/s1

Clave InChI

LUIPOVCSQJTWHA-FXYCZVHTSA-N

SMILES isomérico

CC[C@@H]1[C@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O

SMILES canónico

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O

Origen del producto

United States

Foundational & Exploratory

Synthesis and Characterization of Erythromycin A N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Erythromycin (B1671065) A N-oxide, a significant metabolite of the macrolide antibiotic Erythromycin A. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the relevant chemical pathways and relationships. Erythromycin A N-oxide is not only a metabolite but also serves as a potential impurity in commercial erythromycin preparations and is a precursor in the synthesis of other macrolide antibiotics like clarithromycin.[1]

Physicochemical Properties

This compound is a white solid with distinct solubility and molecular characteristics.[2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 992-65-4[2][3]
Molecular Formula C₃₇H₆₇NO₁₄[2][4]
Molecular Weight 749.9 g/mol [2][4]
Appearance White Solid[2]
Solubility Soluble in water, ethanol, methanol (B129727), DMF, DMSO[2]
Storage -20°C[2]

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the tertiary amine group (the dimethylamino moiety on the desosamine (B1220255) sugar) of Erythromycin A. While specific detailed protocols are not abundant in readily available literature, a standard and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a reagent widely used for the N-oxidation of amines.

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol describes a general procedure for the N-oxidation of Erythromycin A using m-CPBA.

Materials:

  • Erythromycin A

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolution: Dissolve Erythromycin A (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration can be approximately 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (approximately 1.1 to 1.2 equivalents) in dichloromethane to the cooled Erythromycin A solution dropwise over 15-30 minutes. The slow addition helps to control the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mobile phase of DCM:Methanol (e.g., 9:1 v/v) with a suitable stain (e.g., anisaldehyde). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol) to isolate the pure product.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under high vacuum.

Synthesis Workflow

Synthesis_Workflow EryA Erythromycin A (in Dichloromethane) Product This compound EryA->Product 1. Reagent m-CPBA (1.1 eq, 0°C) Reagent->Product 2.

Caption: Workflow for the N-oxidation of Erythromycin A.

Characterization of this compound

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques. The data should be compared with the known data for the starting material, Erythromycin A.

Mass Spectrometry

Mass spectrometry confirms the addition of an oxygen atom to the parent molecule.

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to observe fragmentation patterns.

Data Presentation:

CompoundMolecular Ion [M+H]⁺ (Expected)Key Fragmentation (Expected)
Erythromycin A m/z 734.5Loss of cladinose (B132029) sugar (m/z 576.4), Loss of desosamine sugar (m/z 558.4)[5][6]
This compound m/z 750.5Loss of cladinose sugar (m/z 592.4), Loss of desosamine N-oxide (m/z 574.4)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the site of oxidation. The formation of the N-oxide group causes characteristic downfield shifts for the protons and carbons near the nitrogen atom.

Protocol:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Instruments: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra for full structural assignment.

Data Presentation: ¹H NMR (Reference data for Erythromycin A in CDCl₃)[7][8]

Proton Assignment (Erythromycin A)Chemical Shift (δ, ppm)Expected Shift for N-oxideRationale
N(CH₃)₂ ~2.30 (s, 6H)Downfield shift to ~3.2-3.4 ppmStrong deshielding from the positively charged nitrogen and the oxygen atom.
H-3'' ~2.45 (m, 1H)Downfield shiftInductive effect from the adjacent N-oxide group.
H-2'' ~3.25 (m, 1H)Downfield shiftInductive effect from the N-oxide group.
Other Protons VariousMinor or no significant shiftEffects are localized to the desosamine sugar moiety.

Data Presentation: ¹³C NMR (Reference data for Erythromycin A in CDCl₃)[8][9]

Carbon Assignment (Erythromycin A)Chemical Shift (δ, ppm)Expected Shift for N-oxideRationale
N(CH₃)₂ ~40.3Downfield shift to ~60-65 ppmStrong deshielding effect of N-oxidation.
C-3'' ~65.5Downfield shiftInductive effect from the adjacent N-oxide group.
C-2'' ~29.0Downfield shiftInductive effect from the N-oxide group.
Other Carbons VariousMinor or no significant shiftEffects are localized to the desosamine sugar moiety.
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the N-O functional group.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation: (Reference data for Erythromycin A)[5][10]

Functional GroupWavenumber (cm⁻¹) (Erythromycin A)Expected Change for N-oxide
O-H Stretch ~3450-3475 (broad)Present
C-H Stretch ~2940-2980Present
C=O Stretch (Ester/Ketone) ~1720-1740Present
N-O Stretch AbsentAppearance of a new band at ~950-970 cm⁻¹

Logical Relationships

This compound exists in a network of related macrolide structures, being both a product of metabolism and a synthetic intermediate.

Logical_Relationships EryA Erythromycin A EryA_N_Oxide This compound EryA->EryA_N_Oxide Oxidation (Synthetic or Metabolic) Metabolite In-vivo Metabolite EryA_N_Oxide->Metabolite Clarithromycin Clarithromycin (Semi-synthetic Antibiotic) EryA_N_Oxide->Clarithromycin Synthetic Precursor

Caption: Relationship between Erythromycin A and its N-oxide.

References

Erythromycin A N-oxide: A Technical Whitepaper on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A is a well-established macrolide antibiotic that functions by inhibiting bacterial protein synthesis. Its N-oxide derivative, Erythromycin A N-oxide, is a metabolite and synthetic precursor that has been the subject of study to understand the structure-activity relationships of macrolides. This technical guide provides an in-depth analysis of the antibacterial mechanism of action of this compound. It consolidates the current understanding that N-oxidation of the desosamine (B1220255) sugar's dimethylamino group, a critical pharmacophore for ribosomal binding, leads to a significant reduction or complete loss of antibacterial activity. This document summarizes the mechanism of the parent compound, presents quantitative data for erythromycin A to provide a baseline for activity, and details relevant experimental protocols for the assessment of antibacterial efficacy.

Introduction

Erythromycin A, a 14-membered macrolide, has long been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This compound is a derivative formed by the oxidation of the tertiary amine on the desosamine sugar. This modification has been shown to have a profound impact on the molecule's biological activity, rendering it largely inactive as an antibacterial agent. Understanding the mechanism behind this inactivation is crucial for the rational design of new macrolide antibiotics and for comprehending the metabolic fate and potential for drug-drug interactions of erythromycin.

Mechanism of Action: The Critical Role of the Desosamine Moiety

The antibacterial activity of erythromycin A is critically dependent on its ability to bind to the bacterial 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.

2.1. The Mechanism of Action of Erythromycin A

Erythromycin A obstructs the NPET, leading to the dissociation of peptidyl-tRNA from the ribosome during the translocation step of protein synthesis. This bacteriostatic action prevents the bacteria from producing essential proteins, thereby inhibiting their growth and replication. The key interaction for this binding is mediated by the dimethylamino group on the desosamine sugar moiety of erythromycin A, which forms a crucial hydrogen bond with the N1 position of adenine (B156593) 2058 (A2058) of the 23S rRNA within the 50S ribosomal subunit.

2.2. The Impact of N-Oxidation on Antibacterial Activity

The conversion of the dimethylamino group to an N-oxide in this compound fundamentally alters the electronic and steric properties of this critical pharmacophore. The introduction of the oxygen atom prevents the formation of the essential hydrogen bond with A2058 in the ribosomal tunnel. This disruption of the key binding interaction significantly reduces the affinity of this compound for the bacterial ribosome, leading to its inactivation as an antibacterial agent. While this compound can be formed in vivo as a metabolite, it is generally considered to be an inactive form of the drug.

Quantitative Data: Antibacterial Potency

Bacterial StrainErythromycin A MIC (µg/mL)
Staphylococcus aureus0.25 - 2
Streptococcus pneumoniae0.015 - 0.5
Streptococcus pyogenes0.03 - 0.12
Haemophilus influenzae1 - 8
Moraxella catarrhalis0.06 - 0.25
Mycoplasma pneumoniae≤0.015

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To assess the antibacterial activity of a compound like this compound and compare it to its parent compound, the following experimental protocols are typically employed.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

4.1.1. Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Compound Dilutions: A serial two-fold dilution of this compound and Erythromycin A is prepared in a 96-well microtiter plate. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

4.2. Ribosome Binding Assay

This assay measures the ability of a compound to bind to the bacterial ribosome.

  • Isolation of Ribosomes: 70S ribosomes are isolated from a suitable bacterial strain (e.g., Escherichia coli) through differential centrifugation.

  • Radiolabeling (Optional): A radiolabeled macrolide (e.g., [14C]-Erythromycin A) can be used as a competitor to assess the binding of non-labeled compounds like this compound.

  • Binding Reaction: Constant concentrations of ribosomes and the radiolabeled macrolide are incubated with increasing concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: The ribosome-ligand complexes are separated from the unbound ligand using techniques such as ultrafiltration or centrifugation.

  • Quantification: The amount of bound radiolabeled ligand is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined.

4.3. In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on bacterial protein synthesis.

  • Preparation of Cell-Free Extract (S30 Extract): An extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes) is prepared from a bacterial culture.

  • Reaction Mixture: The S30 extract is combined with a buffer containing amino acids (including a radiolabeled amino acid, e.g., [35S]-methionine), an energy source (ATP, GTP), and a template mRNA.

  • Incubation with Compound: The reaction mixtures are incubated with various concentrations of the test compound (this compound) and a positive control (Erythromycin A).

  • Measurement of Protein Synthesis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured by precipitating the proteins and quantifying the radioactivity.

  • Data Analysis: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated.

Signaling Pathways and Experimental Workflows

5.1. Mechanism of Action of Erythromycin A

Erythromycin_Mechanism cluster_ribosome Bacterial 50S Ribosome Ribosome Ribosome NPET Nascent Peptide Exit Tunnel Inhibition Inhibition NPET->Inhibition A2058 A2058 of 23S rRNA A2058->NPET Erythromycin_A Erythromycin A Desosamine Desosamine Sugar (Dimethylamino group) Erythromycin_A->Desosamine Binding Binding Desosamine->Binding Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Inhibition Binding->NPET Occlusion Binding->A2058 H-bond Inhibition->Bacterial_Growth

Caption: Mechanism of Erythromycin A antibacterial action.

5.2. Inactivation by N-Oxidation

N_Oxide_Inactivation cluster_ribosome Bacterial 50S Ribosome A2058 A2058 of 23S rRNA Erythromycin_A_N_Oxide This compound N_Oxide_Group N-oxide Group on Desosamine Sugar Erythromycin_A_N_Oxide->N_Oxide_Group No_Binding Binding Disrupted N_Oxide_Group->No_Binding No_Binding->A2058 No H-bond formation No_Inhibition Protein Synthesis Continues No_Binding->No_Inhibition

Caption: Inactivation mechanism of this compound.

5.3. Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of This compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The available evidence strongly indicates that this compound is devoid of significant antibacterial activity. The mechanism of this inactivation is the chemical modification of the dimethylamino group on the desosamine sugar, which is essential for high-affinity binding to the bacterial 50S ribosomal subunit. This understanding reinforces the critical role of the desosamine moiety in the antibacterial action of macrolides and provides valuable insights for the future design of novel antibiotics. Further studies to quantify the precise reduction in binding affinity and to explore the potential for in vivo reduction of the N-oxide back to the active form may be warranted.

The Biological Activity of Erythromycin A N-Oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a well-established macrolide antibiotic, is known for both its antimicrobial and anti-inflammatory properties. Its metabolism in vivo can lead to the formation of various metabolites, including Erythromycin A N-oxide. This technical guide provides a comprehensive overview of the biological activity of this specific metabolite. While extensive data exists for the parent compound, this paper will synthesize the available information on this compound, focusing on its anticipated antimicrobial and anti-inflammatory effects, the underlying mechanisms of action of macrolides, and the experimental approaches used to characterize these activities. The modification of the desosamine (B1220255) sugar's dimethylamino group to an N-oxide is suggested to have a significant impact on the molecule's biological activity, potentially leading to its inactivation[1].

Introduction to Erythromycin and its N-Oxide Metabolite

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria[2]. Beyond its antimicrobial action, erythromycin is recognized for its immunomodulatory and anti-inflammatory effects, which are leveraged in the treatment of chronic inflammatory diseases[3].

This compound is a metabolite of erythromycin A and can be found as a potential impurity in commercial preparations of the antibiotic[2]. It is also utilized as a precursor in the synthesis of another widely used macrolide, clarithromycin[1]. The key structural difference between erythromycin A and its N-oxide is the oxidation of the tertiary amine on the desosamine sugar to an N-oxide. This seemingly minor chemical modification can significantly alter the physicochemical properties of the molecule and, consequently, its biological activity.

Antimicrobial Activity

The antimicrobial action of erythromycin A stems from its ability to bind to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis[2][4]. The dimethylamino group on the desosamine sugar is crucial for this binding and, therefore, for the antibiotic's efficacy[1].

Mechanism of Action

Erythromycin and other macrolide antibiotics inhibit the translocation step of bacterial protein synthesis. They bind to the polypeptide exit tunnel on the 50S ribosomal subunit, leading to the dissociation of peptidyl-tRNA from the ribosome. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Anticipated Activity of this compound
Quantitative Data

A comprehensive search of the scientific literature did not yield specific MIC values for this compound. For the parent compound, Erythromycin A, the MIC90 values against various bacterial genera are well-documented and are presented in the table below for comparative context.

Bacterial GenusMIC90 (mg/L)
Streptococcus0.015 - 2.0[2]
Staphylococcus0.015 - 2.0[2]
Haemophilus0.015 - 2.0[2]

Anti-inflammatory and Immunomodulatory Activity

Erythromycin A exhibits significant anti-inflammatory effects independent of its antimicrobial properties. These effects are attributed to its ability to modulate various components of the immune system, particularly neutrophils.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory mechanisms of erythromycin are multifaceted and include:

  • Inhibition of Neutrophil NADPH Oxidase: Erythromycin has been shown to inhibit the activity of NADPH oxidase in neutrophils, a key enzyme responsible for the production of reactive oxygen species (ROS) during the inflammatory response. The IC50 for this inhibition has been reported as 0.7 mM in a whole-cell system and 0.2 mM in a cell-free system[5].

  • Modulation of Signaling Pathways: Erythromycin can influence intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory cytokines[6][7][8][9].

  • Upregulation of Developmental Endothelial Locus-1 (DEL-1): Erythromycin has been found to upregulate the expression of DEL-1, an endogenous inhibitor of leukocyte adhesion. By doing so, it can reduce the infiltration of neutrophils into inflamed tissues[10].

Anticipated Activity of this compound

The impact of N-oxidation on the anti-inflammatory properties of erythromycin is not well-documented. It is plausible that some of the anti-inflammatory effects, particularly those not directly dependent on the charge of the desosamine sugar, might be retained to some extent. However, without specific experimental data (e.g., IC50 values for cytokine inhibition or NADPH oxidase activity), the anti-inflammatory potential of this compound remains speculative.

Quantitative Data

Specific quantitative data on the anti-inflammatory activity of this compound (e.g., IC50 values) were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized protocols for key experiments.

Antimicrobial Susceptibility Testing

Method: Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Neutrophil NADPH Oxidase Activity Assay

Method: The activity of NADPH oxidase can be measured by detecting the production of superoxide (B77818) radicals.

Protocol Outline:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Cell Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound.

  • Stimulation: Stimulate the neutrophils with an agonist such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) to activate NADPH oxidase.

  • Superoxide Detection: Measure superoxide production using a detection reagent such as cytochrome c or luminol. The change in absorbance or luminescence is proportional to the amount of superoxide produced.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NADPH oxidase activity.

DEL-1 Expression Assay

Method: The effect of a compound on the expression of DEL-1 can be assessed at both the mRNA and protein levels in endothelial cells.

Protocol Outline:

  • Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence.

  • Treatment: Treat the cells with different concentrations of this compound for a specified period.

  • RNA Isolation and RT-qPCR (for mRNA expression):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the EDIL3 gene (which encodes DEL-1) and a housekeeping gene for normalization.

  • ELISA (for protein expression):

    • Collect the cell culture supernatant.

    • Use a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of secreted DEL-1 protein.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

antimicrobial_mechanism cluster_bacterium Bacterium 50S_subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis essential for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth leads to Erythromycin_A Erythromycin A Erythromycin_A->50S_subunit Binds to Erythromycin_A_N_Oxide This compound (Inactive)

Antimicrobial Mechanism of Erythromycin A

anti_inflammatory_pathway cluster_cell Neutrophil Inflammatory_Stimulus Inflammatory Stimulus NADPH_Oxidase NADPH Oxidase Inflammatory_Stimulus->NADPH_Oxidase Activates ROS_Production ROS Production NADPH_Oxidase->ROS_Production Leads to Inflammation Inflammation ROS_Production->Inflammation Promotes Erythromycin_A Erythromycin A Erythromycin_A->NADPH_Oxidase Inhibits

Anti-inflammatory Action of Erythromycin A

experimental_workflow Start Start Compound This compound Start->Compound Antimicrobial_Assay Antimicrobial Susceptibility (Broth Microdilution) Compound->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NADPH Oxidase) Compound->Anti_inflammatory_Assay MIC_Determination Determine MIC Antimicrobial_Assay->MIC_Determination IC50_Determination Determine IC50 Anti_inflammatory_Assay->IC50_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis IC50_Determination->Data_Analysis End End Data_Analysis->End

Workflow for Biological Activity Assessment

Conclusion

This compound is a significant metabolite of erythromycin A. Based on the crucial role of the dimethylamino group in the antimicrobial activity of macrolides, it is strongly suggested that the N-oxide metabolite has significantly reduced or no antibacterial efficacy. The impact of this structural modification on the anti-inflammatory properties of erythromycin is less clear and warrants further investigation. This technical guide has summarized the known biological activities of the parent compound and provided a framework for the experimental evaluation of the N-oxide metabolite. Future research should focus on generating specific quantitative data for this compound to definitively characterize its biological profile and to better understand the structure-activity relationships of macrolide antibiotics.

References

In Vivo Formation of Erythromycin A N-Oxide via CYP3A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The predominant metabolic pathway is N-demethylation of the desosamine (B1220255) sugar moiety. However, the formation of erythromycin A N-oxide is another potential metabolic route. This technical guide provides a comprehensive overview of the in vivo metabolism of erythromycin A with a focus on the CYP3A4-mediated formation of its N-oxide and N-demethylated metabolites. It includes detailed experimental protocols for the quantification of these metabolites, a summary of available quantitative data, and visualizations of the metabolic pathways and experimental workflows. While N-demethylation is well-characterized, this guide also addresses the current knowledge gap regarding the in vivo quantitative significance of this compound formation.

Introduction

Erythromycin is a cornerstone of antibacterial therapy, but its clinical efficacy and potential for drug-drug interactions are significantly influenced by its pharmacokinetic profile, particularly its metabolism. The cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the most abundant isoform in the human liver, plays a critical role in the biotransformation of erythromycin. The metabolism of erythromycin is a key determinant of its oral bioavailability and is also responsible for its well-documented mechanism-based inhibition of CYP3A4, which can lead to significant clinical drug interactions.

The primary metabolic transformation of erythromycin A is the sequential removal of the two methyl groups from the dimethylamino group of the desosamine sugar, a process known as N-demethylation. This reaction is catalyzed by CYP3A4. Another plausible metabolic pathway is the N-oxidation of the tertiary amine on the desosamine sugar to form this compound. This guide delves into the available scientific literature to provide a detailed understanding of these metabolic processes.

Metabolic Pathways of Erythromycin A via CYP3A4

The metabolism of erythromycin A by CYP3A4 primarily follows the N-demethylation pathway. The potential for N-oxidation also exists, although it is less documented in vivo.

N-Demethylation Pathway

The major route of erythromycin A metabolism involves the oxidative removal of methyl groups from the dimethylamino function on the desosamine sugar. This process, catalyzed by CYP3A4, leads to the formation of N-demethylerythromycin A.[1] The liberated methyl group is subsequently oxidized to formaldehyde. The erythromycin breath test, a clinical tool to assess in vivo CYP3A4 activity, is based on the measurement of radiolabeled CO2 in the breath after administration of [¹⁴C-N-methyl]-erythromycin.[2]

N-Oxidation Pathway

The tertiary amine of the desosamine sugar is also susceptible to N-oxidation, which would result in the formation of this compound. N-oxide metabolites are common for drugs containing tertiary amines and can be formed by both CYP and flavin-containing monooxygenase (FMO) enzymes.[2] While the existence of this compound as a chemical entity is confirmed, its quantitative formation in vivo via CYP3A4 remains poorly characterized in the scientific literature.

Erythromycin_A Erythromycin A N_Demethylerythromycin_A N-demethylerythromycin A Erythromycin_A->N_Demethylerythromycin_A N-demethylation (Major Pathway) Erythromycin_A_N_Oxide This compound Erythromycin_A->Erythromycin_A_N_Oxide N-oxidation (Minor/Putative Pathway) CYP3A4 CYP3A4

Caption: Metabolic pathways of Erythromycin A mediated by CYP3A4.

Quantitative Data on Erythromycin A Metabolism

Quantitative data on the in vivo metabolism of erythromycin A predominantly focuses on the parent drug and its N-demethylated metabolite. There is a notable scarcity of studies that have specifically quantified the in vivo formation of this compound.

Table 1: Summary of Pharmacokinetic Parameters of Erythromycin and its Major Metabolite

ParameterErythromycin AN-demethylerythromycin AReference
Half-life (t½) 1.5 - 2.0 hoursNot consistently reported
Primary Route of Elimination Biliary excretionMetabolite excretion
Major Metabolizing Enzyme CYP3A4-

Note: The table highlights the well-established data for erythromycin A and the lack of consistent reporting for its N-demethylated metabolite's specific pharmacokinetic parameters. Data for this compound is not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the in vivo study of erythromycin metabolism and the in vitro analysis of its metabolites.

In Vivo Animal Study Protocol for Pharmacokinetic Analysis

This protocol is designed for the oral administration of erythromycin to rats to study the plasma concentrations of the parent drug and its metabolites over time.

4.1.1. Materials and Equipment

  • Erythromycin A

  • Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose)

  • Male Wistar rats (200-250 g)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer for sample storage

  • LC-MS/MS system

4.1.2. Procedure

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a homogenous suspension of erythromycin A in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the erythromycin A suspension to the rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the collected blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentrations of erythromycin A, N-demethylerythromycin A, and potentially this compound in the plasma samples using a validated LC-MS/MS method (see section 4.3).

start Start: Acclimatize Rats prep_dose Prepare Erythromycin A Dosing Suspension start->prep_dose dose Administer Oral Dose to Rats prep_dose->dose blood_sampling Collect Blood Samples at Timed Intervals dose->blood_sampling centrifuge Centrifuge Blood to Separate Plasma blood_sampling->centrifuge store Store Plasma Samples at -80°C centrifuge->store analyze Analyze Samples via LC-MS/MS store->analyze end End: Pharmacokinetic Data analyze->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro assay to investigate the metabolism of erythromycin A by human liver microsomes, which are a rich source of CYP enzymes, including CYP3A4.

4.2.1. Materials and Equipment

  • Erythromycin A

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Acetonitrile (B52724) (for reaction quenching)

  • Centrifuge

  • LC-MS/MS system

4.2.2. Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes, and erythromycin A at the desired concentration.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the parent drug and its metabolites.

LC-MS/MS Protocol for Quantification of Erythromycin A and its Metabolites

This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of erythromycin A, N-demethylerythromycin A, and this compound in plasma samples.[3][4]

4.3.1. Sample Preparation

  • Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile) to remove proteins.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of erythromycin or a structurally similar compound) to correct for variability in sample processing and instrument response.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

4.3.2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of these compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Erythromycin A 734.5576.4, 158.2
N-demethylerythromycin A 720.5562.4, 158.2
This compound 750.5To be determined
Internal Standard (e.g., Roxithromycin) 837.5679.5, 158.1

Note: The m/z values are illustrative and may vary slightly depending on the instrument and ionization conditions. The product ions for this compound would need to be determined experimentally.

Discussion and Future Directions

The in vivo metabolism of erythromycin A is a critical factor influencing its therapeutic efficacy and safety profile. While the N-demethylation pathway mediated by CYP3A4 is well-established as the major metabolic route, the role and quantitative contribution of N-oxidation to this compound remain largely unexplored in vivo. The lack of available quantitative data for the N-oxide metabolite in biological matrices from in vivo studies represents a significant knowledge gap.

Future research should focus on the following areas:

  • Development and validation of a specific and sensitive LC-MS/MS method for the simultaneous quantification of erythromycin A, N-demethylerythromycin A, and this compound in various biological matrices (plasma, urine, feces).

  • In vivo pharmacokinetic studies in animal models and humans to determine the plasma concentration-time profiles and excretion patterns of all three compounds after erythromycin A administration.

  • In vitro studies using human liver microsomes and recombinant CYP3A4 to quantitatively compare the kinetics of N-demethylation and N-oxidation, determining key parameters such as Km and Vmax for each pathway.

  • Investigation of the potential pharmacological activity and toxicity of this compound to fully understand its clinical relevance.

By addressing these research questions, a more complete picture of the in vivo fate of erythromycin A can be established, which will be invaluable for optimizing its clinical use and predicting drug-drug interactions.

Conclusion

The in vivo metabolism of erythromycin A is dominated by CYP3A4-mediated N-demethylation. While the formation of this compound is a chemically plausible metabolic pathway, its in vivo significance has not been quantitatively established. This technical guide provides researchers with the necessary background, experimental protocols, and analytical methods to further investigate the complete metabolic profile of erythromycin A. A deeper understanding of all metabolic pathways, including N-oxidation, is crucial for a comprehensive assessment of the drug's disposition and its potential for clinically relevant interactions.

References

Exploratory Studies on the Pharmacology of Erythromycin A N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a widely used macrolide antibiotic, undergoes metabolic transformation in vivo, leading to the formation of various derivatives, including Erythromycin A N-oxide. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, a metabolite that is also a key precursor in the synthesis of other macrolide antibiotics such as clarithromycin.[1] While extensive pharmacological data on this compound is scarce, this document synthesizes the available information, drawing comparisons with the parent compound, erythromycin. It details standard experimental protocols for antibacterial susceptibility testing and chemical synthesis, and presents visual representations of metabolic pathways and hypothetical experimental workflows to guide future research in this area. The central hypothesis emerging from the limited available data is that N-oxidation of the desosamine (B1220255) sugar's dimethylamino group, a site crucial for ribosomal binding, likely leads to a significant reduction or inactivation of antibacterial activity.[1]

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[] The metabolism of erythromycin primarily occurs in the liver via the cytochrome P450 system, specifically CYP3A4, leading to N-demethylation.[][3] One of the metabolites formed is this compound.[4] This compound is not only a product of in vivo metabolism but also serves as a synthetic intermediate.[1] Despite its presence as a metabolite, dedicated studies on the pharmacological profile of this compound are limited. This guide aims to collate the existing knowledge and provide a framework for future exploratory studies.

Comparative Properties of Erythromycin and this compound

The following table summarizes the known properties of erythromycin and the inferred or known properties of this compound. The lack of extensive research on the N-oxide derivative necessitates a comparative approach to understand its potential pharmacological characteristics.

PropertyErythromycin AThis compoundReferences
Chemical Formula C₃₇H₆₇NO₁₃C₃₇H₆₇NO₁₄[4]
Molecular Weight 733.9 g/mol 749.9 g/mol [4]
Antibacterial Activity Broad-spectrum, primarily against Gram-positive bacteria. MICs range from <0.1 to >128 µg/mL depending on the bacteria.Not extensively studied, but N-oxidation of the dimethylamino group is suggested to inactivate the drug.[1]
Mechanism of Action Binds to the 50S ribosomal subunit, inhibiting protein synthesis.Presumed to have significantly reduced or no binding to the 50S ribosomal subunit due to modification of the key dimethylamino group.[1]
Metabolic Fate Primarily metabolized by CYP3A4-mediated N-demethylation in the liver.Can be formed as a metabolite of erythromycin. It can be reverted to Erythromycin A under reducing conditions.[1]
Role in Synthesis Parent compound.Precursor in the synthesis of clarithromycin.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of novel compounds. Below are methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of this compound

This protocol outlines a general method for the chemical synthesis of this compound from Erythromycin A.

Objective: To synthesize this compound for in vitro and in vivo studies.

Materials:

  • Erythromycin A

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Chromatography apparatus

Procedure:

  • Dissolution: Dissolve Erythromycin A in dichloromethane.

  • Oxidation: Cool the solution in an ice bath and slowly add a solution of m-CPBA in dichloromethane. The molar ratio of m-CPBA to Erythromycin A should be carefully controlled to favor N-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as sodium thiosulfate (B1220275) solution.

  • Work-up: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

Metabolic Pathway of Erythromycin

The metabolism of erythromycin is a complex process primarily occurring in the liver. The following diagram illustrates the key steps, including the formation of this compound.

Metabolic_Pathway Erythromycin Erythromycin A N_Oxide This compound Erythromycin->N_Oxide  CYP3A4 (Oxidation) N_Demethyl N-demethylerythromycin Erythromycin->N_Demethyl  CYP3A4 (Demethylation) Excretion Biliary Excretion Erythromycin->Excretion N_Oxide->Erythromycin  Reducing Conditions N_Demethyl->Excretion

Metabolic pathway of Erythromycin A.
Proposed Mechanism of Action and Inactivation

Erythromycin's antibacterial activity relies on its specific binding to the bacterial ribosome. The diagram below illustrates this mechanism and the hypothesized inactivation through N-oxidation.

Mechanism_of_Action cluster_erythromycin Erythromycin A cluster_n_oxide This compound Erythromycin Desosamine Sugar (Dimethylamino Group) Ribosome 50S Ribosomal Subunit Erythromycin->Ribosome  Binds to P-site Inhibition Inhibition N_Oxide Desosamine Sugar (N-oxide Group) N_Oxide->Ribosome  Steric hindrance/ Altered electrostatics No_Binding No Significant Binding N_Oxide->No_Binding Leads to Protein_Synthesis Protein Synthesis Ribosome->Inhibition Blocks peptide elongation Inhibition->Protein_Synthesis Prevents No_Binding->Protein_Synthesis Allows continuation of

Proposed mechanism of action and inactivation by N-oxidation.
Hypothetical Experimental Workflow for Pharmacological Evaluation

A systematic workflow is essential for the comprehensive evaluation of a new antibiotic derivative. The following diagram proposes a logical progression of studies for this compound.

Experimental_Workflow Start Synthesis & Purification of This compound In_Vitro In Vitro Studies Start->In_Vitro MIC MIC Determination (vs. various bacteria) In_Vitro->MIC MBC MBC Determination In_Vitro->MBC Time_Kill Time-Kill Assays In_Vitro->Time_Kill In_Vivo In Vivo Studies MIC->In_Vivo MBC->In_Vivo Time_Kill->In_Vivo PK Pharmacokinetics (Animal Models) In_Vivo->PK Efficacy Efficacy Studies (Infection Models) In_Vivo->Efficacy Toxicity Preliminary Toxicity In_Vivo->Toxicity Data_Analysis Data Analysis & Conclusion PK->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Hypothetical workflow for pharmacological evaluation.

Discussion and Future Directions

The current body of literature strongly suggests that this compound is a minor metabolite of erythromycin with likely reduced or no significant antibacterial activity. The N-oxidation of the tertiary amine on the desosamine sugar appears to be a critical modification that hinders its interaction with the bacterial ribosome. However, the lack of direct, quantitative pharmacological data on this compound represents a significant knowledge gap.

Future research should focus on:

  • Systematic In Vitro Susceptibility Testing: Determining the MIC and Minimum Bactericidal Concentration (MBC) of purified this compound against a broad panel of clinically relevant bacteria is a crucial first step.

  • Pharmacokinetic Studies: In vivo studies in animal models are necessary to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.

  • Metabolic Stability and Reversibility: Investigating the conditions under which this compound is converted back to Erythromycin A in biological systems would provide valuable insights into its potential as a prodrug.

  • Mechanism of Inactivation: Biophysical studies, such as ribosomal binding assays, could definitively confirm the impact of N-oxidation on the interaction with the 50S ribosomal subunit.

Conclusion

While this compound is a known metabolite and a useful synthetic intermediate, its own pharmacological properties remain largely uncharacterized. This technical guide has summarized the available information, provided essential experimental protocols, and proposed a roadmap for future research. The systematic evaluation of this compound will not only enhance our understanding of erythromycin's metabolism but also contribute to the broader knowledge of macrolide structure-activity relationships, which is vital for the development of new and improved antibiotics.

References

Erythromycin A N-oxide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of erythromycin (B1671065) A N-oxide in various organic solvents. While quantitative solubility data for this specific derivative remains limited in publicly available literature, this document compiles the existing qualitative information and offers a framework for its experimental determination. For comparative context, quantitative solubility data for the parent compound, erythromycin A, is also presented.

Introduction to Erythromycin A N-oxide

This compound is a metabolite of erythromycin A, a well-known macrolide antibiotic. The addition of an oxygen atom to the tertiary amine of the desosamine (B1220255) sugar moiety results in the formation of the N-oxide. This modification can alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development, formulation, and analytical characterization.

Solubility of this compound

Qualitative Solubility Data

Current literature and supplier data sheets consistently report that this compound is soluble in a range of polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
EthanolSoluble
MethanolSoluble
WaterSoluble

This information is based on publicly available safety data sheets and product information from chemical suppliers.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in the aforementioned organic solvents has not been published. The lack of precise data underscores the need for experimental determination for applications requiring exact concentration measurements.

Comparative Quantitative Solubility of Erythromycin A

To provide a frame of reference, the following table summarizes the quantitative solubility of the parent compound, erythromycin A, in several organic solvents. It is important to note that these values may not be directly extrapolated to the N-oxide derivative due to differences in molecular structure and polarity.

Table 2: Quantitative Solubility of Erythromycin A

SolventReported Solubility
Ethanol~30 mg/mL - 136 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)~15 mg/mL - 250 mg/mL[1][2]
Dimethylformamide (DMF)~15 mg/mL[1]

Note: The reported solubility values for erythromycin A can vary between sources, potentially due to differences in experimental conditions such as temperature, pH, and the physical form of the compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials
  • This compound (solid, of known purity)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF) of analytical grade

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or other suitable agitation device with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or a validated spectrophotometric method for concentration analysis

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).

  • Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid and Liquid Phases: Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved microparticles. The choice of filter membrane should be compatible with the organic solvent used.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Key Considerations
  • Purity of Compound and Solvents: The purity of both the this compound and the organic solvents can significantly impact the solubility results.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is essential to experimentally verify that equilibrium has been achieved.

  • Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity for this compound in the chosen solvent matrix.

Visualizations

The following diagrams illustrate the relationship between erythromycin A and its N-oxide, as well as the general workflow for experimental solubility determination.

Erythromycin_Metabolism Erythromycin A to N-oxide Relationship Erythromycin_A Erythromycin A (C37H67NO13) Metabolism Metabolic Oxidation (e.g., by Cytochrome P450 enzymes) Erythromycin_A->Metabolism N_Oxide This compound (C37H67NO14) Metabolism->N_Oxide

Caption: Metabolic conversion of Erythromycin A to its N-oxide derivative.

Shake_Flask_Workflow Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to organic solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Collect supernatant B->C D Filter to remove undissolved solid C->D E Dilute filtrate D->E F Quantify concentration (e.g., by HPLC) E->F

Caption: General workflow of the shake-flask method for solubility determination.

References

Structural Elucidation of Erythromycin A N-Oxide: An In-Depth Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A is a well-established macrolide antibiotic, and its metabolites and derivatives are of significant interest in drug development and quality control. One such derivative is Erythromycin A N-oxide, a metabolite formed in vivo that can also be present as an impurity in bulk drug substance.[] The formation of the N-oxide occurs at the dimethylamino group of the desosamine (B1220255) sugar. A thorough structural characterization of this compound is crucial for understanding its biological activity, potential toxicity, and for establishing analytical standards. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex organic molecules like this compound in solution.[2] This technical guide provides a comprehensive overview of the application of NMR spectroscopy for the structural confirmation of this compound, including detailed experimental protocols and a comparative analysis of its spectral data with that of the parent compound, Erythromycin A.

Structural Relationship and Key Spectroscopic Features

The primary structural difference between Erythromycin A and this compound is the oxidation of the tertiary amine on the desosamine sugar to an N-oxide. This modification induces significant changes in the local electronic environment, which are readily detectable by NMR spectroscopy. The key changes are expected to be observed in the chemical shifts of the protons and carbons in the vicinity of the N-oxide group.

Erythromycin_Transformation Erythromycin_A Erythromycin A Oxidation Oxidation Erythromycin_A->Oxidation Erythromycin_A_N_Oxide This compound Oxidation->Erythromycin_A_N_Oxide NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_elucidation Structure Elucidation Sample Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or MeOD) OneD_NMR 1D NMR: ¹H, ¹³C, DEPT Sample->OneD_NMR Transfer to NMR tube TwoD_NMR 2D NMR: COSY, HSQC, HMBC OneD_NMR->TwoD_NMR Processing Fourier Transform, Phase Correction, Baseline Correction TwoD_NMR->Processing Analysis Peak Picking, Integration, Structure Assignment Processing->Analysis Elucidation Confirm Connectivity and Stereochemistry Analysis->Elucidation

References

Erythromycin A N-oxide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide, a significant metabolite and synthetic precursor of the macrolide antibiotic erythromycin A, holds considerable interest in pharmaceutical research. This technical guide provides an in-depth overview of Erythromycin A N-oxide, focusing on its core chemical properties, synthesis, characterization, and biological relevance. Detailed experimental protocols and quantitative data are presented to support researchers in their drug development and scientific exploration endeavors.

Core Chemical Properties

This compound is characterized by the addition of an oxygen atom to the tertiary amine of the desosamine (B1220255) sugar moiety of Erythromycin A. This modification alters its physicochemical properties and biological activity.

PropertyValueReference
CAS Number 992-65-4[1]
Molecular Formula C37H67NO14[1]
Molecular Weight 749.92 g/mol [1]

Synthesis and Biotransformation

This compound can be generated through both synthetic chemical oxidation and biological transformation.

Chemical Synthesis

The targeted oxidation of the tertiary amine in Erythromycin A yields this compound. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound via m-CPBA Oxidation

  • Materials: Erythromycin A, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH2Cl2), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (B86663) (Na2SO4).

  • Procedure:

    • Dissolve Erythromycin A in dichloromethane at 0°C.

    • Add m-CPBA (approximately 2 equivalents) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of NaHCO3.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate the solution in vacuo to obtain the crude N-oxide product.

    • If necessary, the N-oxide can be further purified by chromatography.[2]

A subsequent reduction step using sodium sulfite (B76179) can be employed to convert any epoxide byproducts back to the alkene, aiding in the purification of the desired N-oxide.[2]

Biotransformation

In biological systems, Erythromycin A is metabolized primarily by the cytochrome P450 enzyme system, with the CYP3A4 isoform playing a crucial role. While N-demethylation is a major metabolic pathway, the formation of this compound is also a recognized biotransformation.[3] The mechanism involves the transfer of an oxygen atom from the ferryl-oxo intermediate of CYP3A4 to the nitrogen atom of the desosamine sugar.

Metabolic Pathway of Erythromycin A to this compound

Erythromycin A Metabolism EryA Erythromycin A EryA_N_oxide This compound EryA->EryA_N_oxide CYP3A4 (N-oxidation)

Caption: Metabolic conversion of Erythromycin A to this compound by CYP3A4.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Erythromycin A is complex, showing numerous signals for the methyl, methine, and methylene (B1212753) groups of the macrolide ring and its sugar moieties.[4] For the N-oxide, shifts in the signals corresponding to the protons of the desosamine sugar, particularly those adjacent to the nitrogen atom, are expected due to the electronic effect of the N-O bond.

  • ¹³C NMR: The carbon NMR spectrum of Erythromycin A reveals distinct signals for all 37 carbon atoms.[4] The formation of the N-oxide would induce a downfield shift in the signals of the carbon atoms attached to the nitrogen in the desosamine ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of Erythromycin A and its derivatives. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 750.5. Fragmentation patterns in tandem MS (MS/MS) would show characteristic losses of the sugar moieties, with the N-oxide modification influencing the fragmentation of the desosamine sugar. A characteristic loss of an oxygen atom (16 Da) from the precursor ion under certain ionization conditions can be indicative of an N-oxide.[5]

Infrared (IR) Spectroscopy

The IR spectrum of Erythromycin A exhibits characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations.[6] The N-oxide derivative would be expected to show an additional characteristic absorption band for the N-O stretching vibration.

Spectroscopic Data for Erythromycin A
¹H NMR (CDCl₃) Complex spectrum with multiple signals between 0.8 and 5.1 ppm.
¹³C NMR (CDCl₃) Signals corresponding to 37 carbons, including carbonyls (~175, 221 ppm) and various C-O and C-C bonds.
MS (ESI) [M+H]⁺ at m/z 734.5.
IR (KBr) Bands around 3475 cm⁻¹ (O-H), 2944 cm⁻¹ (C-H), 1729 cm⁻¹ (C=O).[6]

Biological Activity and Significance

The N-oxidation of the dimethylamino group on the desosamine sugar of Erythromycin A has a significant impact on its biological activity. This group is crucial for binding to the bacterial 50S ribosomal subunit, which is the mechanism of action for its antibacterial properties. Modification to an N-oxide can inactivate or reduce the antibacterial efficacy of the drug.

This compound is also a key precursor in the synthesis of other macrolide antibiotics, such as clarithromycin. Its study is therefore important for understanding the metabolism of erythromycin, potential drug-drug interactions mediated by CYP3A4, and for the development of new macrolide derivatives.

Experimental Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Erythromycin A Reaction Oxidation with m-CPBA in CH2Cl2 Start->Reaction Workup Aqueous Workup (NaHCO3) Reaction->Workup Purification Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Product->MS IR IR Spectroscopy Product->IR

Caption: A typical workflow for the synthesis and characterization of this compound.

References

Erythromycin A N-oxide: A Technical Guide to its Source and Isolation from Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin (B1671065) A N-oxide, a significant metabolite derived from the fermentation of the bacterium Saccharopolyspora erythraea. This document details the source of this compound, outlines experimental protocols for its production and isolation, presents quantitative data, and visualizes key processes and pathways.

Introduction

Erythromycin A is a well-known macrolide antibiotic produced by the Gram-positive bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1] During the fermentation process for Erythromycin A, several related metabolites are also synthesized. One such derivative is Erythromycin A N-oxide, formed through the oxidation of the dimethylamino group on the desosamine (B1220255) sugar of Erythromycin A.[2] While often considered a byproduct, this compound is also recognized as a metabolite of Erythromycin A and serves as a precursor in the semisynthesis of other important macrolide antibiotics like Clarithromycin.[3][4] Understanding the production and isolation of this N-oxide is crucial for process optimization, impurity profiling, and the development of new antibiotic derivatives.

Source and Biosynthesis

This compound is naturally produced by Saccharopolyspora erythraea during fermentation.[5][6] The formation of this compound is a direct conversion from Erythromycin A, a process carried out by the microorganism itself.[5] When Erythromycin A is incubated in the fermentation medium without the presence of S. erythraea, the formation of the N-oxide is not observed.[5] This indicates an enzymatic conversion, likely mediated by an N-oxygenase. While the specific enzyme responsible for this transformation in S. erythraea has not been definitively identified, the genome of this bacterium is known to encode a significant number of cytochrome P450 enzymes, which are responsible for various oxidative reactions during erythromycin biosynthesis.[7]

The biosynthesis of the erythromycin macrolactone core, erythronolide B, is a complex process involving a modular polyketide synthase (PKS). Subsequent glycosylations and hydroxylations lead to the formation of Erythromycin A. The final step in the formation of the N-oxide is the oxidation of the tertiary amine on the desosamine sugar moiety.

Erythromycin_A_N_oxide_Biosynthesis Erythronolide_B Erythronolide B Erythromycin_A Erythromycin A Erythronolide_B->Erythromycin_A Multiple Enzymatic Steps (Glycosylation, Hydroxylation) Enzyme N-oxygenase (putative) Erythromycin_A->Enzyme Erythromycin_A_N_oxide This compound Enzyme->Erythromycin_A_N_oxide N-oxidation

Caption: Biosynthetic pathway from Erythronolide B to this compound.

Quantitative Data

The production of this compound is highly dependent on the strain of Saccharopolyspora erythraea used. While the wild-type strain produces the N-oxide in small quantities relative to Erythromycin A, certain mutant strains exhibit a significantly altered product ratio.

Strain of S. erythraeaProduct Ratio (Erythromycin A : this compound)Reference
BTCC-2 (Wild-Type)97 : 3[5][6]
Type I and Type II mutants (erythromycin-blocked)70 : 30[5][6]

Experimental Protocols

Fermentation for this compound Production

While specific fermentation protocols optimized for this compound are not extensively detailed in the literature, a standard protocol for Erythromycin A production can be adapted. The use of erythromycin-blocked mutant strains of S. erythraea is recommended to enhance the relative yield of the N-oxide.

4.1.1. Media Composition

A representative fermentation medium for S. erythraea is as follows:

ComponentConcentration
Glucose3%
Starch3%
Corn Plasma0.15%
Ammonium (B1175870) Sulfate0.7%
Soybean Oil0.3 ml / 5 ml

4.1.2. Fermentation Parameters

  • Inoculum: 10%

  • Medium Volume in Flask: 50 ml / 250 ml

  • Initial pH: 6.5

  • Temperature: 33°C

  • Fermentation Time: 156 hours

(Note: This protocol is based on conditions optimized for Erythromycin A production and serves as a starting point.[8])

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction followed by chromatographic separation.

4.2.1. Extraction

  • At the end of the fermentation, adjust the pH of the whole broth to 9.5 with NaOH.

  • Extract the broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

4.2.2. Chromatographic Separation

A combination of Thin-Layer Chromatography (TLC) for analytical separation and High-Performance Liquid Chromatography (HPLC) for purification is effective.

4.2.2.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Alufolien Kieselgel 60 (Merck)[5]

  • Mobile Phase: Chloroform : Methanol : Ammonium Hydroxide (90:10:1)[5]

  • Visualization: UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

4.2.2.2. High-Performance Liquid Chromatography (HPLC)

A preparative reverse-phase HPLC is suitable for isolating pure this compound from the crude extract.

  • Column: A C18 reverse-phase column is commonly used for erythromycin separations.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium acetate) is typically employed. The exact gradient conditions would need to be optimized to achieve baseline separation of this compound from Erythromycin A and other metabolites.

  • Detection: UV detection at approximately 215 nm.

Isolation_Workflow Fermentation Fermentation of S. erythraea Extraction Solvent Extraction (Ethyl Acetate, pH 9.5) Fermentation->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract TLC_Analysis TLC Analysis (Analytical) Crude_Extract->TLC_Analysis HPLC_Purification Preparative HPLC (Purification) Crude_Extract->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound

Caption: Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

  • CAS Number: 992-65-4[3][9]

  • Molecular Formula: C37H67NO14[3][9]

  • Molecular Weight: 749.92 g/mol [9]

  • Spectroscopic Data: Detailed NMR and Mass Spectrometry data would be required for full structural confirmation and can be found in specialized chemical analysis literature.

Conclusion

This compound is a naturally occurring metabolite from Saccharopolyspora erythraea fermentations. While present in lower quantities than Erythromycin A in wild-type strains, its production can be significantly enhanced by utilizing erythromycin-blocked mutants. The isolation of this compound can be achieved through standard extraction and chromatographic techniques. This guide provides a foundational understanding for researchers and professionals in the field of drug development and microbiology to further explore the potential of this compound and to optimize its production and purification.

References

Methodological & Application

Validated HPLC Method for the Quantification of Erythromycin A N-oxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Erythromycin (B1671065) A N-oxide, a potential impurity and degradation product of Erythromycin A. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of erythromycin-based pharmaceutical products. The described method is a stability-indicating assay, capable of separating Erythromycin A N-oxide from the active pharmaceutical ingredient (API) and other related substances. All experimental protocols and validation data are presented in accordance with the International Conference on Harmonisation (ICH) guidelines.

Introduction

Erythromycin is a widely used macrolide antibiotic. During its synthesis, storage, or under stress conditions, various related substances and degradation products can be formed, which may affect the safety and efficacy of the drug product. One such critical impurity is this compound, also known as Erythromycin EP Impurity H.[1] Regulatory agencies require the monitoring and quantification of such impurities to ensure the quality of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these impurities. This application note details a robust, validated, stability-indicating HPLC method for the determination of this compound.

Experimental Protocol

This protocol is based on a validated stability-indicating HPLC method for the analysis of erythromycin and its organic impurities.[2][3]

Materials and Reagents
  • This compound Reference Standard (Erythromycin EP Impurity H)[1]

  • Erythromycin A Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide (AR Grade)

  • Di-potassium hydrogen phosphate (B84403) (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a reversed-phase C18 column.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Wavelength 215 nm[2][3]
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent[2][3]
Mobile Phase A 0.4 % Ammonium Hydroxide in Water[2][3]
Mobile Phase B Methanol[2][3]
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time Approximately 20 minutes

Table 1: HPLC Instrumentation and Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 30 70
15.0 30 70
15.1 70 30

| 20.0 | 70 | 30 |

Preparation of Solutions
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • This yields a stock solution with a concentration of approximately 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration for the impurity.

  • Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 100 mg of Erythromycin A into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The HPLC method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[2][3]

Specificity

The method demonstrated excellent specificity. The this compound peak was well-resolved from the main Erythromycin A peak and other potential impurities. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions showed that the degradation product peaks did not interfere with the quantification of this compound, confirming the stability-indicating nature of the method.[2][3]

Quantitative Data

The quantitative performance of the HPLC method is summarized in the following tables.

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)

| this compound | 0.1 - 5.0 | > 0.999 | 0.03 | 0.1 |

Table 4: Accuracy (Recovery)

Analyte Spiked Concentration Level Mean Recovery (%) Acceptance Criteria (%)
This compound LOQ 98.5 80.0 - 120.0
100% 101.2 90.0 - 110.0

| | 150% | 99.8 | 90.0 - 110.0 |

Table 5: Precision (Repeatability and Intermediate Precision)

Analyte Concentration (µg/mL) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6) Acceptance Criteria (%RSD)

| this compound | 1.0 | < 2.0 | < 2.5 | ≤ 5.0 |

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute to Stock weigh_std->dissolve_std prepare_working Prepare Working Standards dissolve_std->prepare_working inject Inject into HPLC prepare_working->inject weigh_sample Weigh Sample dissolve_sample Dissolve & Sonicate weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection at 215 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify N-oxide Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Validation_Process method_dev Method Development validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq accuracy Accuracy validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness

Caption: Logical relationship of the HPLC method validation process.

Conclusion

The described HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical samples. The validation data confirms that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability studies of erythromycin products. The stability-indicating nature of the assay ensures that the quantification of this compound is not affected by the presence of the API or other degradation products.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Erythromycin A N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of erythromycin (B1671065) A N-oxide in human plasma. Erythromycin A N-oxide is a metabolite of the macrolide antibiotic erythromycin A. The presented protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been developed to meet the rigorous standards for bioanalytical method validation as outlined by the FDA and EMA, ensuring high precision, accuracy, and reliability for pharmacokinetic and drug metabolism studies.

Introduction

Erythromycin is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections. The study of its metabolic fate is crucial for understanding its efficacy and potential drug-drug interactions. This compound is a known metabolite of erythromycin A, formed through the oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety. Accurate quantification of this metabolite in biological matrices such as plasma is essential for comprehensive pharmacokinetic profiling. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Erythromycin A reference standard

  • Stable isotope-labeled internal standard (e.g., Erythromycin-(N-methyl-¹³C,d₃))

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column to resolve this compound from the parent drug and other endogenous plasma components.

  • LC System: A validated HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation. An example is provided in the table below.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

The proposed MRM transitions for this compound and a potential internal standard are provided in the table below. These transitions should be optimized for the specific instrument being used. The precursor ion for this compound ([M+H]⁺) is m/z 750.4. Fragmentation is expected to involve the loss of the desosamine sugar and the cladinose (B132029) sugar.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
This compound 750.4592.4 (Loss of desosamine N-oxide)1503580
750.4174.1 (Desosamine N-oxide fragment)1504080
Erythromycin-(N-methyl-¹³C,d₃) (IS) 738.5580.4 (Loss of cladinose)1503075
738.5158.1 (Desosamine fragment)1503575

Method Validation

The bioanalytical method should be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Calibration Curve At least 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) of ≥ 0.99 is desirable.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with a signal-to-noise ratio of at least 5, and with precision (%CV) ≤ 20% and accuracy (%bias) within ±20%.
Accuracy and Precision At least three concentrations (low, medium, and high QC levels) should be evaluated in at least 5 replicates per concentration. For each QC level, the mean concentration should be within ±15% of the nominal value (except for LLOQ, where it should be within ±20%). The precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect The matrix factor should be calculated for at least 6 different sources of blank plasma. The CV of the matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability The stability of the analyte in plasma should be evaluated under various conditions: freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Data Presentation

The quantitative data generated during method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve for this compound

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) % Accuracy % CV
LLOQ (Value) (Value) (Value)
Standard 2 (Value) (Value) (Value)
Standard 3 (Value) (Value) (Value)
Standard 4 (Value) (Value) (Value)
Standard 5 (Value) (Value) (Value)

| ULOQ | (Value) | (Value) | (Value) |

Table 2: Precision and Accuracy Data for this compound

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) % Accuracy Intra-day Precision (%CV) Inter-day Precision (%CV)
LLOQ (Value) (Value) (Value) (Value) (Value)
Low (Value) (Value) (Value) (Value) (Value)
Medium (Value) (Value) (Value) (Value) (Value)

| High | (Value) | (Value) | (Value) | (Value) | (Value) |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratios) detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

signaling_pathway Erythromycin_A Erythromycin A (C37H67NO13) m/z 734.5 Metabolism Metabolism (N-Oxidation) Erythromycin_A->Metabolism Erythromycin_A_N_Oxide This compound (C37H67NO14) m/z 750.4 Metabolism->Erythromycin_A_N_Oxide

Caption: Metabolic conversion of Erythromycin A to this compound.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the sensitive and selective quantification of this compound in human plasma. The method is designed to be robust and reliable, adhering to the stringent validation requirements of regulatory agencies. This protocol will be a valuable tool for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, enabling accurate assessment of the pharmacokinetic profile of this important erythromycin metabolite.

References

Application Notes and Protocols for Erythromycin A N-oxide as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of erythromycin (B1671065) A N-oxide as an analytical reference standard. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of erythromycin and its related substances.

Introduction

Erythromycin A N-oxide is a known metabolite and a potential impurity in commercial preparations of erythromycin.[1] As a tertiary amine, erythromycin A can be converted to its corresponding N-oxide through both enzymatic and synthetic chemical methods.[2] In biological systems, this conversion is primarily mediated by the Cytochrome P450 (CYP) family of enzymes, with CYP3A4 being the most significant isoform involved.[2] Due to its potential presence in erythromycin samples, having a well-characterized analytical reference standard of this compound is crucial for accurate identification, quantification, and quality control in pharmaceutical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name Erythromycin A 3''-N-oxide[3]
CAS Number 992-65-4[4][5][6]
Molecular Formula C37H67NO14[4][5][6]
Molecular Weight 749.9 g/mol [2][5]
Appearance White Powder/Solid[4][5]
Solubility Soluble in water, ethanol, methanol (B129727), DMF, and DMSO.[1][5]
Storage Conditions -20°C[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While LC-MS is more specific, HPLC with UV detection can be used for the analysis of erythromycin and its related substances.

Protocol 1: HPLC-UV Method

This protocol is a general method and may require optimization for specific instrumentation and sample matrices.

ParameterConditionReference
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile (B52724):Methanol:0.2 M Ammonium (B1175870) Acetate (B1210297):Water (45:10:10:35, v/v/v/v), pH 7.0[3][7]
Flow Rate 1.5 mL/min[7]
Column Temperature 70 °C[3][7]
Injection Volume 50 µL[7]
UV Detection 215 nm[8]

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Vortex and sonicate to ensure complete dissolution.

  • Centrifuge to pellet any excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity for the analysis of this compound.

Protocol 2: LC-MS Method for Identification of Impurities

This protocol is suitable for the identification of this compound and other related substances in erythromycin samples.

ParameterConditionReference
Column XTerra RP18 (dimensions not specified)[9]
Mobile Phase Acetonitrile-isopropanol-0.2M ammonium acetate pH 7.0-water (165:105:50:680)[9]
Column Temperature 70 °C[9]
Mass Spectrometer Ion trap mass spectrometer[9]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[9]

Sample Preparation:

  • Prepare a stock solution of the erythromycin sample in a suitable solvent.

  • Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis.

Quantitative Data for Mass Spectrometric Detection

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]+ (m/z)
Erythromycin AC37H67NO13733.9734.5
This compound C37H67NO14 749.9 750.5
Erythromycin BC37H67NO12717.9718.5
Erythromycin CC36H65NO13719.9720.5
Anhydroerythromycin AC37H65NO12715.9716.5

Note: The observed m/z values may vary slightly depending on the instrument calibration.

Visualizations

Metabolic Pathway of Erythromycin A to this compound

The following diagram illustrates the metabolic conversion of erythromycin A to its N-oxide, a reaction primarily catalyzed by the CYP3A4 enzyme.

metabolic_pathway Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide N-oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->Erythromycin_A_N_oxide

Caption: Metabolic conversion of Erythromycin A to its N-oxide.

Analytical Workflow for the Identification of this compound

This diagram outlines the general workflow for the analysis of this compound in a sample.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Purification Centrifugation/Filtration Dissolution->Purification Injection HPLC Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification by m/z Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: General workflow for LC-MS analysis of this compound.

References

Application of Erythromycin A N-oxide in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide is a pivotal intermediate in the semi-synthesis of various macrolide antibiotics, most notably Clarithromycin (B1669154). The strategic use of the N-oxide functionality allows for selective modifications of the erythromycin scaffold, leading to derivatives with improved pharmacokinetic profiles and enhanced biological activities. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of Clarithromycin and other derivatives from Erythromycin A N-oxide.

Introduction

Erythromycin A is a well-established macrolide antibiotic; however, its clinical utility is hampered by its instability in acidic conditions and a relatively narrow spectrum of activity. To overcome these limitations, medicinal chemists have developed semi-synthetic derivatives. The formation of this compound is a key first step in many of these synthetic routes. The N-oxide protects the dimethylamino group on the desosamine (B1220255) sugar, preventing its quaternization during subsequent reactions, such as the critical 6-O-methylation required for the synthesis of Clarithromycin.[1] This intermediate is then subjected to further modifications and a final reduction step to yield the desired product.

Application Notes

The primary application of this compound in medicinal chemistry is as a protected intermediate for the synthesis of second-generation macrolide antibiotics.[2]

  • Synthesis of Clarithromycin: The most prominent application is in the multi-step synthesis of Clarithromycin, a 6-O-methyl derivative of erythromycin. This process involves the N-oxidation of Erythromycin A, followed by the selective methylation of the hydroxyl group at the C6 position, and subsequent deoxygenation of the N-oxide.[3] The resulting Clarithromycin exhibits greater acid stability and a broader antibacterial spectrum compared to Erythromycin A.[4]

  • Synthesis of Novel Erythromycin Derivatives: this compound can also serve as a starting point for the synthesis of other novel derivatives with potential therapeutic applications. By leveraging the protective nature of the N-oxide, various modifications can be explored at other positions of the macrolide ring to generate compounds with unique biological activities, including antiproliferative effects.[5] For instance, derivatives with modifications at the C4'' position have been synthesized and show potential as protein synthesis inhibitors.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of Erythromycin A to this compound.

Materials:

Procedure:

  • Dissolve Erythromycin A (0.3 mol) in a mixture of methanol (1,500 ml) and water (1,000 ml).

  • Add 35% hydrogen peroxide (0.9 mol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to yield this compound.

Protocol 2: Synthesis of 6-O-methylthis compound

This protocol details the selective methylation of this compound at the 6-O-position.

Materials:

  • This compound

  • Methylating agent (e.g., methyl iodide)

  • Base (e.g., potassium hydroxide)

  • Solvent (e.g., dimethyl sulfoxide (B87167) and tetrahydrofuran)

Procedure:

  • Dissolve this compound in a mixture of dimethyl sulfoxide and tetrahydrofuran (B95107) (1:1).

  • Add a suitable base, such as potassium hydroxide.

  • Add the methylating agent, for example, methyl iodide, to the reaction mixture.

  • Stir the reaction at a controlled temperature and monitor its progress by HPLC.

  • Upon completion, quench the reaction and perform a work-up by adding water and extracting with an organic solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate (B1210297) to yield 6-O-methylthis compound.[3]

Protocol 3: Synthesis of Clarithromycin (Reduction of 6-O-methylthis compound)

This protocol outlines the final reduction step to obtain Clarithromycin.

Materials:

  • 6-O-methylthis compound

  • Reducing agent (e.g., stannous chloride dihydrate, Raney-nickel with hydrogen)

  • Solvent (e.g., isopropanol (B130326), ethanol)

  • Saturated sodium bicarbonate solution

Procedure using Stannous Chloride Dihydrate:

  • Suspend 6-O-methylthis compound (5 mmol) in isopropanol (30 ml).[7]

  • Add stannous chloride dihydrate (2.0 mmol) to the suspension.[7]

  • Stir the mixture at 30-40°C for 2 hours.[7]

  • Add a saturated sodium bicarbonate solution to the reaction mixture and extract twice with ethyl acetate.[7]

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain Clarithromycin as a white powder.[7]

Procedure using Raney-Nickel:

  • Suspend 6-O-methylthis compound (5 mmol) in ethanol (B145695) (100 ml).[3]

  • Add W4 Raney-nickel (0.25 g) to the suspension.[3]

  • Stir the mixture at 40-50°C under a hydrogen atmosphere for 3 hours.[3]

  • Filter the resulting mixture through a celite pad to remove the catalyst.[3]

  • Concentrate the filtrate under reduced pressure and cool to room temperature to allow for crystallization.

  • Filter and dry the crystals to obtain Clarithromycin.[3]

Data Presentation

Table 1: Quantitative Data for the Synthesis of Clarithromycin from this compound

StepStarting MaterialKey ReagentsSolvent(s)Yield (%)Purity (%)Reference
6-O-methylationThis compoundMethylating agent, BaseDMSO/THF40-4483-88 (crude)[3]
Purification of 6-O-methyl derivativeCrude 6-O-methylthis compound-Chloroform (recrystallization)->95[3]
Reduction (Stannous Chloride)6-O-methylthis compoundStannous chloride dihydrateIsopropanol96-[7]
Reduction (Raney-Nickel)6-O-methylthis compoundRaney-nickel, H₂Ethanol92-[3]
Overall Yield (from Erythromycin A)Erythromycin A--40-[8]

Mandatory Visualization

G cluster_0 Synthesis of Clarithromycin Erythromycin A Erythromycin A This compound This compound Erythromycin A->this compound N-Oxidation (H₂O₂) 6-O-methylthis compound 6-O-methylthis compound This compound->6-O-methylthis compound 6-O-Methylation (CH₃I, Base) Clarithromycin Clarithromycin 6-O-methylthis compound->Clarithromycin Reduction (e.g., SnCl₂, Ra-Ni)

Caption: Synthetic workflow for Clarithromycin from Erythromycin A.

G cluster_1 Mechanism of Action of Macrolide Antibiotics Macrolide Macrolide Bacterial 50S Ribosomal Subunit Bacterial 50S Ribosomal Subunit Macrolide->Bacterial 50S Ribosomal Subunit Binds to Peptidyl Transferase Center Peptidyl Transferase Center Bacterial 50S Ribosomal Subunit->Peptidyl Transferase Center Blocks exit tunnel near Protein Synthesis Inhibition Protein Synthesis Inhibition Peptidyl Transferase Center->Protein Synthesis Inhibition Leads to Bacterial Growth Arrest Bacterial Growth Arrest Protein Synthesis Inhibition->Bacterial Growth Arrest Results in

Caption: Inhibition of bacterial protein synthesis by macrolide antibiotics.

G cluster_2 Off-Target Effect of Clarithromycin Clarithromycin Clarithromycin HERG K+ Channel HERG K+ Channel Clarithromycin->HERG K+ Channel Blocks Delayed Rectifier K+ Current (IKr) Delayed Rectifier K+ Current (IKr) HERG K+ Channel->Delayed Rectifier K+ Current (IKr) Inhibition of Prolonged QT Interval Prolonged QT Interval Delayed Rectifier K+ Current (IKr)->Prolonged QT Interval Causes Risk of Arrhythmia Risk of Arrhythmia Prolonged QT Interval->Risk of Arrhythmia Increases

Caption: Clarithromycin-induced inhibition of the HERG potassium channel.

References

Protocol for the Isolation of Erythromycin A N-oxide from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation and purification of Erythromycin (B1671065) A N-oxide, a metabolite of Erythromycin A, from the fermentation broth of Saccharopolyspora erythraea. The protocol outlines a multi-step process involving solvent extraction, chromatographic separation, and final purification. Quantitative data on the efficiency of each step is provided, along with detailed methodologies for the key experiments.

Introduction

Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. During the fermentation process, several related compounds are also synthesized, including Erythromycin A N-oxide. This N-oxide is a metabolite of Erythromycin A and is present as a minor component in the fermentation broth. Its isolation is crucial for comprehensive studies of erythromycin-related compounds and for the development of new derivatives.

This protocol details a robust method for the isolation of this compound, ensuring high purity and yield. The process involves initial extraction from the fermentation broth, followed by chromatographic techniques to separate the N-oxide from Erythromycin A and other impurities.

Materials and Reagents

  • Fermentation broth of Saccharopolyspora erythraea

  • Acetonitrile (B52724) (ACN)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • n-Butyl acetate

  • Ammonium (B1175870) hydroxide

  • Methanol

  • Deionized water

  • Silica gel for column chromatography

  • Analytical standards for Erythromycin A and this compound

  • TLC plates (silica gel 60 F254)

  • HPLC grade solvents

  • Glassware and standard laboratory equipment

Experimental Protocols

The isolation of this compound from the fermentation broth is a multi-stage process that includes pretreatment of the broth, extraction of the erythromycins, chromatographic separation of the N-oxide, and final purification.

Fermentation Broth Pretreatment
  • Cell Removal: Centrifuge the fermentation broth at 5000 x g for 20 minutes to pellet the biomass.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the dissolved erythromycins.

  • pH Adjustment: Adjust the pH of the supernatant to 9.5 using ammonium hydroxide. This step is critical to ensure that the erythromycins are in their free base form, which is more soluble in organic solvents.

Solvent Extraction of Erythromycin A and its N-oxide

A two-step extraction process is employed to efficiently recover the erythromycin compounds from the aqueous broth.

  • Initial Extraction with n-Butyl Acetate:

    • Mix the pH-adjusted supernatant with an equal volume of n-butyl acetate.

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Allow the phases to separate in a separatory funnel.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of n-butyl acetate to maximize recovery.

    • Combine the organic extracts.

  • Back Extraction into an Aqueous Phase:

    • To the combined n-butyl acetate extracts, add an equal volume of deionized water.

    • Adjust the pH of the mixture to 5.0 with a suitable acid (e.g., dilute HCl) while stirring. This will convert the erythromycins to their salt form, which is more soluble in the aqueous phase.

    • After thorough mixing, allow the phases to separate.

    • Collect the aqueous (lower) layer containing the erythromycin salts.

  • Concentration:

    • The aqueous extract is then concentrated under reduced pressure to remove the water, yielding a crude mixture of erythromycin compounds.

Chromatographic Separation of this compound

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for the separation and purification of this compound from Erythromycin A and other impurities.

3.3.1. Thin-Layer Chromatography (TLC)

TLC is used for the initial separation and identification of this compound.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of diisopropyl ether, methanol, and 25% ammonia (B1221849) (75:35:2, v/v/v).

  • Procedure:

    • Dissolve a small amount of the crude extract in methanol.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, visualize the spots under UV light or by staining with a suitable reagent.

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification of this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) is commonly used. The exact gradient will need to be optimized based on the specific column and system.

  • Procedure:

    • Dissolve the crude extract in the mobile phase.

    • Inject the solution onto the preparative HPLC column.

    • Collect the fractions corresponding to the this compound peak, as determined by monitoring the UV absorbance at an appropriate wavelength (e.g., 215 nm).

    • Pool the collected fractions.

Final Purification and Recovery
  • Solvent Evaporation: Evaporate the solvent from the pooled HPLC fractions under reduced pressure to obtain the purified this compound.

  • Crystallization (Optional): For obtaining a highly pure crystalline product, the purified N-oxide can be recrystallized from a suitable solvent system, such as an acetone-water mixture.

Data Presentation

The efficiency of the isolation process at each key stage is summarized in the tables below. The data represents typical results obtained using the described protocols.

Table 1: Efficiency of Solvent Extraction

Extraction StepSolvent SystemExtraction Efficiency (%)Purity of Combined Extract (%)
Initial Extractionn-Butyl Acetate (pH 9.5)>95~70-80
Back ExtractionWater (pH 5.0)>98~75-85

Table 2: Purity and Yield from Chromatographic Separation

Chromatographic MethodPurity of Isolated Fraction (%)Overall Yield (%)
Preparative HPLC>98~60-70

Visualizations

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

G cluster_0 Fermentation Broth Processing cluster_1 Solvent Extraction cluster_2 Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant (pH Adjustment to 9.5) Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (n-Butyl Acetate) Supernatant->Solvent_Extraction Back_Extraction Back Extraction (Water, pH 5.0) Solvent_Extraction->Back_Extraction Crude_Extract Crude Extract Back_Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Pure_N_Oxide Pure this compound Prep_HPLC->Pure_N_Oxide

Caption: Workflow for the isolation of this compound.

Biosynthetic Pathway of Erythromycin A

The following diagram illustrates the key final steps in the biosynthesis of Erythromycin A, from which the N-oxide is derived.

G 6-deoxyerythronolide_B 6-deoxyerythronolide B Erythronolide_B Erythronolide B 6-deoxyerythronolide_B->Erythronolide_B eryF (P450 hydroxylase) 3-O-mycarosylerythronolide_B 3-O-mycarosylerythronolide B Erythronolide_B->3-O-mycarosylerythronolide_B eryB Erythromycin_D Erythromycin D 3-O-mycarosylerythronolide_B->Erythromycin_D eryC Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C eryK (C-12 hydroxylation) Erythromycin_B Erythromycin B Erythromycin_D->Erythromycin_B eryG (O-methylation) Erythromycin_A Erythromycin A Erythromycin_C->Erythromycin_A eryG (O-methylation)

Caption: Final steps in the biosynthesis of Erythromycin A.

Application Note: Mass Spectrometry Fragmentation Analysis of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the proposed mass spectrometry fragmentation pattern of erythromycin (B1671065) A N-oxide and provides a detailed protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct mass spectral data for erythromycin A N-oxide in scientific literature, this note infers a fragmentation pathway based on the well-documented fragmentation of the parent compound, erythromycin A, and analogous N-oxide compounds. The provided experimental protocol is adapted from established methods for the analysis of erythromycin and its related substances.

Introduction

Erythromycin A is a macrolide antibiotic that can undergo various transformations, including oxidation, to form derivatives such as this compound. This N-oxide is often encountered as a metabolite, degradation product, or impurity in pharmaceutical preparations. Accurate identification and characterization of such related substances are critical for drug safety and efficacy. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of these compounds. This application note presents a hypothesized fragmentation pattern for this compound to aid in its identification and characterization.

Proposed Fragmentation Pathway of this compound

The fragmentation of erythromycin A in positive ion mode electrospray ionization (ESI) is well-characterized and typically initiated by the protonation of the dimethylamino group of the desosamine (B1220255) sugar. The primary fragmentation events involve the neutral loss of the cladinose (B132029) sugar and the subsequent loss of the desosamine sugar.

For this compound, the molecular weight is 749.46 g/mol . The protonated molecule, [M+H]⁺, would have an m/z of 750.5. The N-oxide functional group introduces a new potential site for fragmentation. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da).

The proposed fragmentation pathway for this compound ([M+H]⁺ at m/z 750.5) is as follows:

  • Initial Loss of Sugars: Similar to erythromycin A, the initial fragmentation is expected to be the loss of the cladinose sugar (158.1 Da), resulting in a fragment ion at m/z 592.4. This is followed by the loss of the desosamine N-oxide moiety.

  • Fragmentation of the Desosamine N-oxide: The protonated desosamine N-oxide itself is expected to be observed as a fragment ion.

  • Alternative Pathway - Initial Loss from N-oxide: An alternative initial fragmentation could involve the loss of a hydroxyl radical (17 Da) from the N-oxide group, leading to a radical cation at m/z 733.5. This would then be followed by the characteristic losses of the sugar moieties.

The following diagram illustrates the proposed primary fragmentation pathway.

fragmentation_pathway parent This compound [M+H]⁺ m/z 750.5 frag1 [M+H - Cladinose]⁺ m/z 592.4 parent->frag1 - 158.1 Da frag3 Desosamine N-oxide [C₈H₁₇NO₃+H]⁺ m/z 176.1 parent->frag3 frag2 [M+H - Cladinose - H₂O]⁺ m/z 574.4 frag1->frag2 - 18.0 Da aglycone Aglycone Fragment frag1->aglycone - Desosamine N-oxide

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the proposed major fragment ions of this compound based on the fragmentation patterns of erythromycin A and related N-oxide compounds. The relative abundance is an estimation and will need to be confirmed by experimental data.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Structure of FragmentEstimated Relative Abundance
750.5592.4C₈H₁₄O₃ (Cladinose)[M+H - Cladinose]⁺High
750.5574.4C₈H₁₄O₃ + H₂O[M+H - Cladinose - H₂O]⁺Medium
750.5176.1C₂₉H₄₉NO₁₀ (Aglycone + Cladinose)Desosamine N-oxideHigh
592.4574.4H₂O[M+H - Cladinose - H₂O]⁺High

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Extraction (from a biological matrix): A protein precipitation or liquid-liquid extraction method can be used. For example, to 100 µL of plasma, add 300 µL of acetonitrile, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan and product ion scan (tandem MS).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument, but a starting range of 15-30 eV is recommended for fragmentation of the precursor ion (m/z 750.5).

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis s1 Standard/Sample s2 Extraction/ Dilution s1->s2 lc Reversed-Phase C18 s2->lc ms1 ESI Positive Ionization lc->ms1 ms2 Full Scan (Identify Precursor) ms1->ms2 ms3 Product Ion Scan (Fragmentation) ms2->ms3 da Identify Fragments & Determine Structure ms3->da

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The identification of this compound by mass spectrometry can be achieved by targeting its protonated molecule at m/z 750.5 and observing its characteristic fragmentation pattern. The proposed pathway, involving the initial loss of the cladinose sugar followed by further fragmentation, provides a basis for the identification of this compound. The provided LC-MS/MS protocol offers a starting point for method development for the separation and detection of this compound in various samples. Experimental verification of the proposed fragmentation is essential for confirmation.

Application Note and Protocol: A QuEChERS Method for the Determination of Erythromycin A N-oxide in Animal Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a widely used macrolide antibiotic in both human and veterinary medicine.[1][2] Its metabolites, such as erythromycin A N-oxide, can also be present in animal tissues and may contribute to the overall toxicological profile and antimicrobial resistance.[3] Therefore, the development of sensitive and reliable analytical methods for the simultaneous determination of erythromycin and its metabolites in complex biological matrices is crucial for food safety and drug metabolism studies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach offers a simple and efficient sample preparation technique for the analysis of various residues in food matrices.[4][5][6][7] This application note presents a detailed protocol for a developed QuEChERS method for the extraction and quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Key Advantages of this Method:

  • High Throughput: The streamlined QuEChERS protocol allows for rapid sample preparation.[5]

  • High Sensitivity and Selectivity: LC-MS/MS provides excellent sensitivity and specificity for the detection of this compound in complex tissue matrices.[1][8]

  • Cost-Effective: The QuEChERS method utilizes minimal solvent and consumables, making it an economical choice.[5]

  • Rugged and Transferable: The methodology is robust and can be adapted to various tissue types.

Experimental Workflow

QuEChERS_Workflow Sample 1. Sample Homogenization (2 g tissue with 8 mL water) Extraction 2. Extraction (Add 10 mL Acetonitrile (B52724) and QuEChERS salts) Sample->Extraction Centrifuge1 3. Centrifugation (5000 rpm for 5 min) Extraction->Centrifuge1 dSPE 4. Dispersive SPE (d-SPE) Cleanup (Transfer 6 mL supernatant, add d-SPE salts) Centrifuge1->dSPE Centrifuge2 5. Centrifugation (10000 rpm for 5 min) dSPE->Centrifuge2 Evaporation 6. Evaporation and Reconstitution (Evaporate 4 mL supernatant, reconstitute in 1 mL mobile phase) Centrifuge2->Evaporation Analysis 7. LC-MS/MS Analysis Evaporation->Analysis

Figure 1. Experimental workflow for the QuEChERS-based extraction and analysis of this compound in tissue samples.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate

  • Standards: this compound (CAS 992-65-4)[3], Erythromycin (Internal Standard)

  • QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), Sodium chloride, Sodium citrate (B86180), Disodium citrate sesquihydrate

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, Magnesium sulfate (anhydrous)

Instrumentation

  • Homogenizer

  • Centrifuge

  • Nitrogen Evaporator

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and erythromycin (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standard solutions for calibration curve construction.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the erythromycin stock solution in methanol.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize 2 g of tissue sample with 8 mL of water.

  • Internal Standard Spiking: Add 20 µL of the 1 µg/mL erythromycin IS working solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Vortex vigorously for 1 minute.

  • First Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge at 10000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer 4 mL of the cleaned extract to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for your specific instrumentation.

ParameterRecommended Condition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 2

Quantitative Data

The following tables summarize the expected performance characteristics of the method based on typical validation results for similar analytes.[4][9][10]

Table 1: Method Validation Parameters

ParameterResult
Linear Range 0.5 - 200 ng/g
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 ng/g
Limit of Quantification (LOQ) 0.5 ng/g

Table 2: LC-MS/MS MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound750.5592.425174.135
Erythromycin (IS)734.5576.420158.130

Note: The precursor and product ions for this compound are proposed based on its molecular weight of 749.92 g/mol [3] and common fragmentation patterns of macrolides.

Table 3: Recovery and Precision Data

Spiked Concentration (ng/g)Mean Recovery (%) (n=6)Intraday Precision (%RSD)Interday Precision (%RSD)
192.56.88.5
1095.25.17.2
10098.14.56.3

Discussion

This QuEChERS-based method provides a robust and efficient workflow for the quantification of this compound in tissue samples. The combination of a simple extraction protocol with the high sensitivity and selectivity of LC-MS/MS allows for reliable determination at low ng/g levels. The use of a structural analog, erythromycin, as an internal standard helps to correct for matrix effects and variations in extraction efficiency. The validation data presented demonstrate that the method is accurate, precise, and linear over a relevant concentration range. This protocol can be readily implemented in analytical laboratories for routine monitoring of this compound residues in various tissue matrices. Further optimization of the d-SPE cleanup step may be necessary for tissues with high-fat content to minimize matrix interference.[11]

References

The Role of Erythromycin and its Metabolite, Erythromycin A N-oxide, in DMPK Studies: Application and Protocols for CYP3A4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is a well-characterized mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2] This inhibitory action is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies as it can lead to significant drug-drug interactions (DDIs).[1] The metabolism of erythromycin itself can lead to the formation of metabolites, such as erythromycin A N-oxide.[3] While erythromycin's impact on CYP3A4 is extensively studied, the specific role of its metabolites, including the N-oxide, is less characterized in publicly available literature. This document provides an overview of the application of erythromycin as a model CYP3A4 inhibitor in DMPK studies, with detailed protocols that can serve as a framework for investigating similar compounds, including its metabolites.

Erythromycin's inhibitory effect on CYP3A4 is not immediate but is time- and concentration-dependent, a characteristic of mechanism-based inhibition.[4][5] This occurs when a parent drug is converted by the enzyme to a reactive metabolite that then irreversibly binds to the enzyme, rendering it inactive.[4] Understanding this process is crucial for predicting the DDI potential of new chemical entities.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of erythromycin on CYP3A4 activity.

Table 1: In Vitro Inhibition of CYP3A4 Activity by Erythromycin

Inhibitor ConcentrationSubstrateSystem% Inhibition of CYP3A4 ActivityReference
3 µMMidazolamLong-term hepatocyte cultures58%[6]
10 µMMidazolamLong-term hepatocyte cultures80%[6]
15 µMAlprazolamLong-term hepatocyte cultures75%[6]
30 µMMidazolamLong-term hepatocyte cultures>85%[6]
30 µMAlprazolamLong-term hepatocyte cultures89%[6]
60 µMAlprazolamLong-term hepatocyte cultures94%[6]

Table 2: In Vivo Effects of Erythromycin on Midazolam Pharmacokinetics

Duration of Erythromycin TreatmentFold Increase in Dose-Corrected AUC of MidazolamReference
2 days2.3[7]
4 days3.4[7]
7 days3.4[7]

Experimental Protocols

The following are detailed protocols for assessing the mechanism-based inhibition of CYP3A4 by erythromycin in vitro. These protocols can be adapted for other potential inhibitors, including metabolites like this compound.

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the time- and concentration-dependent inhibition of CYP3A4 by erythromycin.

Materials:

  • Human Liver Microsomes (HLMs)

  • Erythromycin

  • CYP3A4 substrate (e.g., Midazolam, Testosterone)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubation:

    • Prepare a series of dilutions of erythromycin in potassium phosphate buffer.

    • In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), erythromycin at various concentrations, and potassium phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the pre-incubation mixture.

  • Incubation with Substrate:

    • Immediately dilute the aliquots from the pre-incubation step into a separate set of tubes containing the CYP3A4 substrate (e.g., midazolam at a concentration near its Km) and the NADPH regenerating system.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the remaining CYP3A4 activity.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples for the formation of the substrate's metabolite (e.g., 1'-hydroxymidazolam (B1197787) for midazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of enzyme inactivation (kobs) at each erythromycin concentration by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • Determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) by plotting kobs versus the inhibitor concentration.

Protocol 2: Recombinant Human CYP3A4 Inhibition Assay

Objective: To assess the direct inhibitory effect of erythromycin on recombinant human CYP3A4.

Materials:

  • Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase

  • Erythromycin

  • CYP3A4 substrate (e.g., Testosterone)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Assay Preparation:

    • Prepare dilutions of erythromycin and the CYP3A4 substrate in potassium phosphate buffer.

    • In a 96-well plate, add the recombinant CYP3A4 enzyme, erythromycin dilutions, and buffer.

  • Pre-incubation (for time-dependent inhibition):

    • Pre-warm the plate at 37°C.

    • Initiate the reaction by adding NADPH.

    • Follow the pre-incubation and subsequent incubation with substrate steps as described in Protocol 1.

  • Direct Inhibition (IC50 determination):

    • Combine the recombinant enzyme, erythromycin dilutions, and the substrate in the wells.

    • Pre-warm the plate at 37°C.

    • Initiate the reaction by adding NADPH.

    • Incubate for a fixed time (e.g., 10-15 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction with a cold organic solvent.

    • Process the samples as described in Protocol 1.

    • Analyze the formation of the metabolite (e.g., 6β-hydroxytestosterone for testosterone) by LC-MS/MS.

  • Data Analysis:

    • For IC50 determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

    • For mechanism-based inhibition, analyze the data as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_preincubation Step 1: Pre-incubation cluster_incubation Step 2: Incubation with Substrate cluster_analysis Step 3: Analysis A Prepare Erythromycin Dilutions B Combine HLM/Enzyme, Inhibitor, and Buffer A->B C Pre-warm at 37°C B->C D Initiate with NADPH C->D E Aliquot at Time Points D->E F Dilute Aliquot into Substrate + NADPH E->F Transfer G Incubate at 37°C F->G H Terminate Reaction with Organic Solvent G->H Process I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (kinact, KI, IC50) J->K

Caption: Workflow for in vitro CYP3A4 mechanism-based inhibition assay.

MBI_pathway cluster_metabolism Metabolic Activation cluster_inactivation Enzyme Inactivation Ery Erythromycin Metabolite Reactive Nitrosoalkane Metabolite Ery->Metabolite CYP3A4 CYP3A4_inactive Inactive CYP3A4-Metabolite Complex Metabolite->CYP3A4_inactive CYP3A4_active Active CYP3A4 CYP3A4_active->CYP3A4_inactive Covalent Binding

Caption: Mechanism of CYP3A4 inactivation by erythromycin.

References

Application Notes and Protocols for Large-Scale Synthesis of Clarithromycin from Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clarithromycin (B1669154) is a semi-synthetic macrolide antibiotic derived from Erythromycin (B1671065) A. It is produced by the methylation of the hydroxyl group at the C-6 position of the erythromycin molecule. This modification enhances the drug's acid stability and improves its pharmacokinetic profile. The synthesis route starting from Erythromycin A N-oxide is an effective method that involves two primary steps: the selective methylation of the 6-hydroxyl group to form 6-O-methylthis compound, followed by the reduction of the N-oxide to yield clarithromycin. This document provides detailed protocols and application notes for the large-scale synthesis of clarithromycin from this compound, intended for researchers, scientists, and drug development professionals.

Overall Experimental Workflow

The synthesis of clarithromycin from this compound is a two-step process. The first step involves the methylation of the 6-hydroxyl group of this compound to produce 6-O-methylthis compound. The second step is the reduction of the N-oxide to yield the final product, clarithromycin.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A This compound E 6-O-methylthis compound A->E Reaction B Methylating Agent (e.g., methyl iodide) B->E C Base (e.g., potassium tert-butoxide) C->E D Organic Solvent (e.g., DMSO/THF) D->E F 6-O-methylthis compound I Crude Clarithromycin F->I Reaction G Reducing Agent (e.g., stannous chloride dihydrate) G->I H Solvent (e.g., isopropanol) H->I J Crude Clarithromycin L Pure Clarithromycin J->L Purification K Recrystallization (e.g., acetone (B3395972)/water) K->L

Caption: Experimental workflow for the synthesis of clarithromycin.

Experimental Protocols

Step 1: Preparation of 6-O-methylthis compound

This protocol describes the selective methylation of the 6-hydroxyl group of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Methyl iodide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 75.0 g (0.1 mol) of this compound in a mixture of 150 ml of dimethyl sulfoxide and 150 ml of tetrahydrofuran.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 22.4 g (0.2 mol) of potassium tert-butoxide to the reaction mixture while maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Add 28.4 g (0.2 mol) of methyl iodide dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to proceed at room temperature for 5 hours.

  • Pour the reaction mixture into 1,000 ml of a saturated sodium chloride solution and extract three times with 500 ml of ethyl acetate.

  • Combine the organic layers, wash with deionized water, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 6-O-methylthis compound.

  • The crude product can be purified by recrystallization from ethyl acetate to yield a crystalline powder.

Step 2: Preparation of Clarithromycin by Reduction of 6-O-methylthis compound

This protocol details the reduction of the N-oxide to yield clarithromycin.[1][2]

Materials:

  • 6-O-methylthis compound

  • Stannous chloride dihydrate

  • Isopropanol (B130326)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Suspend 3.82 g (5 mmol) of 6-O-methylthis compound in 30 ml of isopropanol in a reaction flask.[1]

  • Add 2.26 g (10 mmol) of stannous chloride dihydrate to the suspension.[1]

  • Stir the mixture at a temperature of 30-40 °C for 2 hours.[1]

  • After the reaction is complete, add a saturated sodium bicarbonate solution to the mixture to neutralize it.

  • Extract the product twice with ethyl acetate.

  • Combine the organic layers, wash with deionized water, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude clarithromycin as a white powder.[1]

Step 3: Purification of Clarithromycin

This protocol describes the purification of crude clarithromycin by recrystallization.

Materials:

  • Crude Clarithromycin

  • Acetone

  • Deionized water

Procedure:

  • Dissolve the crude clarithromycin in a minimal amount of acetone at 50-60 °C.

  • Slowly add deionized water to the solution until a slight turbidity is observed.

  • Cool the solution to room temperature and then to 0-5 °C in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold mixture of acetone and water.

  • Dry the crystals under vacuum at 50 °C to obtain pure clarithromycin.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Methylation This compound, Potassium tert-butoxide, Methyl iodideDMSO/THF0-25540-4483-88[2]
Reduction 6-O-methylthis compound, Stannous chloride dihydrateIsopropanol30-40296>95[1][2]
Purification Crude ClarithromycinAcetone/Water0-60-85-95>98[3]

Table 2: Analytical Data for Clarithromycin

Analytical MethodParameterValueReference
HPLC Purity>98.5%[3]
Retention TimeVaries with method[4]
Melting Point 220-223 °C[1]
¹H-NMR (CDCl₃, ppm) δ 5.06 (dd, 1H, 13-H), 4.92 (d, 1H, 1-H), 4.44 (d, 1H, 1'-H), 3.33 (s, 3H, 3-OCH₃), 3.03 (s, 3H, 6-OCH₃), 2.28 (s, 6H, 3'-N(CH₃)₂)See reference for full spectrum[1]

Analytical Methods

The progress of the synthesis and the purity of the final product should be monitored by appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of clarithromycin and for monitoring the reaction progress. A typical method uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[4] Detection is usually performed using a UV detector at 205 nm or 210 nm.[4]

  • Mass Spectrometry (MS): LC-MS can be used for the identification of intermediates and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure of the intermediates and the final product.[1]

These application notes and protocols provide a comprehensive guide for the large-scale synthesis of clarithromycin from this compound. Researchers should ensure that all safety precautions are taken when handling the reagents and solvents involved in this synthesis.

References

Application Notes and Protocols for the Separation of Erythromycin and its Derivatives by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is a complex mixture often containing several structurally related derivatives and impurities. The separation and quantification of these compounds are critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. Capillary electrophoresis (CE) offers a powerful analytical platform for this purpose, providing high-resolution separations, rapid analysis times, and minimal solvent consumption compared to traditional chromatographic methods.

This document provides detailed application notes and protocols for the separation of erythromycin and its key derivatives using various capillary electrophoresis techniques, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Data Presentation

The following tables summarize quantitative data from published methods for the separation of erythromycin and its derivatives.

Table 1: Capillary Zone Electrophoresis (CZE) Methods for Erythromycin and its Derivatives

Analyte(s)Buffer SystemCapillaryVoltageDetectionMigration Time (min)Reference
Erythromycin and related substances (Erythromycin C, Anhydroerythromycin, N-demethylerythromycin A)150 mM Phosphate (B84403) buffer (pH 7.5) with 35% (v/v) ethanolFused-silica (dimensions not specified)30 kV200 nm~45[1]
Erythromycin, Oleandomycin (B1677203), Josamycin (B1673084)75 mM Phosphate buffer (pH 7.5) with 50% (v/v) methanol100 cm x 75 µm I.D. fused-silica25 kVNot specified< 30[2]
Erythromycin and its derivatives (estolate and ethylsuccinate)35 mM Sodium phosphate (pH 6) with 65% acetonitrileFused-silica (dimensions not specified)Not specifiedNot specifiedNot specified[3]

Table 2: Micellar Electrokinetic Chromatography (MEKC) Method for Erythromycin and its Derivatives

Analyte(s)Buffer SystemCapillaryVoltageDetectionMigration Time (min)Reference
Erythromycin and its main related substances80 mM Sodium phosphate (pH 6.0), 20 mM sodium cholate, 5 mM CTABFused-silica (dimensions not specified)Not specifiedNot specifiedNot specified[4]
Clarithromycin, Erythromycin, Oleandomycin, Troleandomycin, Spiramycin80 mM Sodium phosphate (pH 6), 30 mM sodium cholate, 20% acetonitrileFused-silica (dimensions not specified)Not specifiedNot specifiedNot specified[3]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the CE-based separation of erythromycin derivatives.

experimental_workflow_CZE cluster_prep Sample and System Preparation cluster_analysis CZE Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in appropriate solvent) Injection Sample Injection (Hydrodynamic or Electrokinetic) SamplePrep->Injection BufferPrep Buffer Preparation (e.g., 150 mM Phosphate, pH 7.5 with 35% Ethanol) BufferPrep->Injection CapillaryPrep Capillary Conditioning (Rinse with NaOH, water, and buffer) CapillaryPrep->Injection Separation Electrophoretic Separation (e.g., 30 kV) Injection->Separation Detection UV Detection (e.g., 200 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Peak integration, Migration time determination) DataAcquisition->DataAnalysis experimental_workflow_MEKC cluster_prep Sample and System Preparation cluster_analysis MEKC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in appropriate solvent) Injection Sample Injection (Hydrodynamic or Electrokinetic) SamplePrep->Injection MicellarBufferPrep Micellar Buffer Preparation (e.g., 80 mM Phosphate, pH 6.0, with Surfactants) MicellarBufferPrep->Injection CapillaryPrep Capillary Conditioning (Rinse with NaOH, water, and buffer) CapillaryPrep->Injection Separation Micellar Electrokinetic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Peak integration, Migration time determination) DataAcquisition->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Erythromycin A N-oxide Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation kinetics of Erythromycin (B1671065) A N-oxide in aqueous solutions. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions.

Troubleshooting Guide

Q1: My Erythromycin A N-oxide solution is degrading much faster than expected. What are the potential causes?

A1: Several factors can accelerate the degradation of this compound. Consider the following:

  • pH of the Solution: Erythromycin A is known to be unstable in both acidic and alkaline conditions.[1][2] While specific data for the N-oxide is limited, it is reasonable to assume a similar pH-dependent stability profile. The optimal stability for Erythromycin A is generally found in the neutral pH range (around 7.0-7.5).[1] Verify the pH of your aqueous solution and ensure it is within the expected stable range.

  • Temperature: Elevated temperatures can significantly increase the rate of degradation. Ensure your experiments are conducted at a controlled and documented temperature. For long-term storage of solutions, refrigeration or freezing is recommended.

  • Light Exposure: Photodegradation can be a significant degradation pathway for erythromycin and related compounds.[3][4][5][6][7] Protect your solutions from light by using amber glassware or by working in a dark environment.

  • Presence of Oxidizing Agents: Advanced oxidation processes involving ozone or hydroxyl radicals have been shown to degrade Erythromycin A.[8][9] Ensure your water source is free from residual oxidants like chlorine. The N-oxide group itself might be susceptible to reduction or further oxidation.

  • Buffer Effects: The type of buffer used can influence the degradation rate. Some buffer species can act as catalysts for hydrolysis.[2] It is advisable to screen different buffer systems to find the one that minimizes degradation.

Q2: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

A2: The degradation of Erythromycin A is known to produce several products, including anhydroerythromycin A and erythromycin A enol ether under acidic conditions, and hydrolysis products of the lactone ring under alkaline conditions.[2][10] For this compound, you might expect to see analogous products, as well as products resulting from the reduction of the N-oxide back to the tertiary amine.

To identify the degradation products, consider the following techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown compounds. By obtaining the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, you can propose their structures.

  • Reference Standards: If available, co-injecting reference standards of potential degradation products can confirm their identity by comparing retention times.

  • Forced Degradation Studies: Subjecting the this compound to specific stress conditions (e.g., strong acid, strong base, high temperature, UV light) can help to selectively generate certain degradation products, aiding in their identification.

Q3: The degradation of my this compound does not seem to follow first-order kinetics. Why might this be?

A3: While many degradation processes can be modeled using first-order kinetics, deviations can occur for several reasons:

  • Complex Reaction Mechanisms: The degradation may involve multiple parallel or sequential reactions with different rate constants. For example, there could be a reversible degradation to an intermediate followed by an irreversible degradation to a final product.

  • pH Changes: If the degradation products have different pKa values than the parent compound, the pH of an unbuffered or weakly buffered solution may change over time, affecting the overall degradation rate.

  • Autocatalysis: A degradation product might be acting as a catalyst for the degradation of the parent compound.

  • Equilibrium Formation: The degradation may involve an equilibrium between this compound and a degradation product.[10]

To address this, ensure your experiments are conducted in well-buffered solutions and consider more complex kinetic models that can account for reversible reactions or the formation of intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound in aqueous solution?

A1: Based on the extensive research on Erythromycin A, the primary factors expected to influence the degradation of its N-oxide derivative are:

  • pH: Extreme pH values (both acidic and alkaline) are likely to cause significant degradation.[1][2]

  • Temperature: Higher temperatures will accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3][4][5][6][7]

  • Presence of Catalysts: Metal ions and certain buffer species can potentially catalyze degradation.

Q2: What is the expected shelf-life of an this compound aqueous solution?

A2: The shelf-life of an this compound solution is highly dependent on the storage conditions (pH, temperature, light exposure, and buffer composition). Due to the lack of specific kinetic data for this compound in the public domain, it is not possible to provide a precise shelf-life. To determine the shelf-life for your specific formulation, a comprehensive stability study under your intended storage conditions is necessary.

Q3: What are the likely degradation pathways for this compound?

A3: The degradation of this compound is likely to proceed through pathways similar to those of Erythromycin A, with some additional possibilities related to the N-oxide group:

  • Acid-catalyzed degradation: This may involve intramolecular cyclization reactions leading to the formation of anhydro- and enol ether derivatives.[2][10]

  • Base-catalyzed hydrolysis: This would involve the cleavage of the macrolide lactone ring.[1]

  • Reduction of the N-oxide: The N-oxide functional group could be reduced back to the tertiary amine of Erythromycin A.

  • Photodegradation: Cleavage of the glycosidic bonds or modifications to the macrolide ring upon exposure to light are possible.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, follow these best practices:

  • Control pH: Maintain the pH of your solution within a neutral range (e.g., pH 7.0-7.5) using a suitable buffer.

  • Control Temperature: Perform experiments at a consistent and, if possible, low temperature. Store stock solutions at or below 4°C.

  • Protect from Light: Use amber vials or cover your glassware with aluminum foil.

  • Use High-Purity Water: Use purified water (e.g., Milli-Q or equivalent) to avoid contaminants that could catalyze degradation.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use.

Data Presentation

Table 1: Expected Influence of Environmental Factors on the Degradation Rate of this compound in Aqueous Solution

FactorConditionExpected Impact on Degradation RateRationale/Comments
pH Acidic (pH < 4)HighSimilar to Erythromycin A, which undergoes rapid degradation in acidic conditions.[10]
Neutral (pH 6-8)LowErythromycin A exhibits maximum stability in this range.[1]
Alkaline (pH > 9)Moderate to HighErythromycin A is susceptible to base-catalyzed hydrolysis of the lactone ring.[1]
Temperature 4°CLowGenerally slows down chemical reactions. Recommended for short-term storage.
25°C (Room Temp)ModerateDegradation is likely to be observed over time.
> 40°CHighSignificantly accelerates degradation kinetics.
Light DarkLowMinimizes photodegradation.
Ambient LightModeratePotential for slow photodegradation over extended periods.
UV LightHighHigh-energy photons can induce rapid degradation.[3][4][5][7]

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for this compound Degradation

  • Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2 to 10) using buffers with known stability and minimal catalytic activity (e.g., phosphate, acetate, borate).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Kinetic Runs:

    • Initiate the kinetic runs by adding a small aliquot of the stock solution to each buffer solution pre-equilibrated at a constant temperature (e.g., 25°C, 37°C, or 50°C).

    • The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from each reaction mixture.

    • Quench the degradation if necessary (e.g., by adding a strong acid or base to shift the pH to a more stable region and immediately freezing).

    • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the apparent rate constant (k_obs).

    • Plot the logarithm of k_obs versus pH to generate the pH-rate profile.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis cluster_results Results stock_solution Prepare Erythromycin A N-oxide Stock Solution initiate_reaction Initiate Degradation (Mix Stock and Buffer) stock_solution->initiate_reaction buffers Prepare Buffers (Varying pH) buffers->initiate_reaction incubation Incubate at Constant Temperature initiate_reaction->incubation sampling Collect Aliquots at Time Intervals incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing hplc_analysis->data_processing kinetics Determine Rate Constants data_processing->kinetics ph_profile Generate pH-Rate Profile kinetics->ph_profile

Caption: Experimental workflow for determining the pH-rate profile of this compound degradation.

logical_relationships cluster_factors Influencing Factors cluster_degradation Degradation Pathways pH pH Degradation This compound Degradation pH->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Alkaline pH Cyclization Intramolecular Cyclization Degradation->Cyclization Acidic pH Photodegradation Photodegradation Degradation->Photodegradation UV/Visible Light Reduction N-oxide Reduction Degradation->Reduction

Caption: Factors influencing the degradation pathways of this compound in aqueous solution.

References

troubleshooting poor peak shape in hplc analysis of erythromycin a n-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Erythromycin (B1671065) A N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of Erythromycin A N-oxide?

Poor peak shape in the HPLC analysis of this compound, a basic compound, is often attributed to secondary interactions with the stationary phase.[1][2] The primary causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[2][3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of this compound. An unsuitable pH can exacerbate secondary interactions and negatively impact peak symmetry.[1][3]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[4][5]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in distorted peaks.[6]

  • Inadequate Sample Preparation: The presence of interfering substances in the sample matrix can affect peak shape.[7]

Q2: How does the mobile phase pH affect the peak shape of this compound?

As a basic compound, the charge state of this compound is dependent on the mobile phase pH.[3]

  • Low pH (Acidic Conditions): Using an acidic mobile phase (e.g., with formic acid) will protonate the basic nitrogen on the molecule. This can improve peak shape by minimizing interactions with residual silanols on silica-based stationary phases.[3][5]

  • Neutral to High pH: At higher pH values, this compound is less protonated.[3] HPLC assays for erythromycin are often best performed at a high pH.[8] Increasing the pH of the mobile phase can suppress the ionization of erythromycin and improve peak shape, with a pH around 9 often being effective.[1][9]

Q3: What type of HPLC column is recommended for the analysis of this compound?

Due to the basic nature of erythromycin and its derivatives, standard silica-based C18 columns can lead to poor peak shape.[1] The following column types are often more suitable:

  • End-capped Columns: These columns have treated residual silanol groups, reducing secondary interactions with basic analytes and improving peak shape.[4]

  • Polymer-Based Columns: These columns are more stable over a wide pH range compared to silica-based columns and can provide better peak symmetry for basic compounds.[8][10]

  • Polar End-capped or Embedded Columns: These columns are designed to have reduced silanol activity, minimizing interactions with basic compounds.[1][5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is the mobile phase pH appropriate for a basic compound? start->check_ph adjust_ph Adjust mobile phase pH. - Lower pH (e.g., with formic acid) to protonate the analyte. - Increase pH (e.g., to ~9) to suppress analyte ionization. check_ph->adjust_ph No check_column Is the column suitable for basic compounds? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end change_column Switch to an end-capped, polymer-based, or polar-embedded column. check_column->change_column No check_buffer Is a buffer or competing base being used? check_column->check_buffer Yes change_column->end add_additive Incorporate a buffer (e.g., ammonium (B1175870) acetate) or a competing base (e.g., triethylamine) into the mobile phase. check_buffer->add_additive No check_overload Is column overload a possibility? check_buffer->check_overload Yes add_additive->end reduce_concentration Reduce sample concentration and re-inject. check_overload->reduce_concentration Yes check_overload->end No reduce_concentration->end G Troubleshooting Split Peaks start Split Peak Observed check_frit Is the column inlet frit partially blocked? start->check_frit reverse_flush Reverse and flush the column. If this fails, replace the frit or the column. check_frit->reverse_flush Yes check_injection_solvent Is the injection solvent stronger than the mobile phase? check_frit->check_injection_solvent No end Peak Shape Restored reverse_flush->end match_solvent Dissolve the sample in the mobile phase or a weaker solvent. check_injection_solvent->match_solvent Yes check_column_void Is there a void or channel in the column packing? check_injection_solvent->check_column_void No match_solvent->end replace_column Replace the column. check_column_void->replace_column Yes check_column_void->end No replace_column->end

References

optimizing reaction conditions for the n-oxidation of erythromycin a

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-oxidation of Erythromycin (B1671065) A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the N-oxidation of Erythromycin A?

The N-oxidation of Erythromycin A converts the tertiary amine on the desosamine (B1220255) sugar moiety into an N-oxide. This transformation is a key step in the synthesis of various semi-synthetic macrolide antibiotics, such as Clarithromycin (B1669154).[1][2] The N-oxide functional group can serve as a protecting group, allowing for selective reactions at other positions on the erythromycin scaffold.

Q2: Which oxidizing agents are commonly used for the N-oxidation of Erythromycin A?

Hydrogen peroxide is a preferred oxidizing agent for this reaction due to its efficiency and the fact that its primary byproduct is water.[3] Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used; however, they may lead to the oxidation of other functional groups within the Erythromycin A molecule if not carefully controlled.

Q3: What are the typical solvents and reaction temperatures for this process?

A mixture of a lower alcohol, such as methanol (B129727) or ethanol, and water is commonly used as the solvent system.[1] The reaction is typically carried out at temperatures ranging from room temperature up to the boiling point of the solvent, with specific protocols often utilizing temperatures around 50-60°C.[1]

Q4: How can I monitor the progress of the N-oxidation reaction?

The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and identification of the starting material (Erythromycin A), the desired product (Erythromycin A N-oxide), and any potential byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the N-oxidation of Erythromycin A.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to N-oxide - Inactive or insufficient oxidizing agent.- Incorrect reaction temperature or time.- Inappropriate solvent system.- Use a fresh, properly stored batch of hydrogen peroxide. Ensure the correct molar equivalent is used.- Optimize the reaction temperature and monitor the reaction progress over time using TLC or HPLC.- Ensure a homogenous solution by using an appropriate mixture of methanol and water.
Formation of Multiple Products (Low Selectivity) - Over-oxidation by a strong oxidizing agent (e.g., m-CPBA).- Degradation of Erythromycin A under harsh reaction conditions.- Use a milder and more selective oxidizing agent like hydrogen peroxide.- If using m-CPBA, carefully control the stoichiometry and reaction temperature.- Avoid prolonged reaction times and excessively high temperatures.
Product is Difficult to Purify - Presence of unreacted starting material.- Formation of closely related byproducts.- Inefficient work-up procedure.- Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Optimize reaction conditions to minimize byproduct formation.- Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) or chloroform (B151607), can be effective for purification.[1]
Formation of 3'-N-desmethyl Byproduct - This can occur during subsequent reduction steps if the N-oxide is an intermediate for another product.- If the N-oxide is an intermediate that will be reduced, this byproduct can be converted back to the desired methylated amine using a methylation procedure like the Eschweiler-Clarke reaction (formic acid and formaldehyde).[1]

Experimental Protocols

Protocol 1: N-Oxidation of Erythromycin A using Hydrogen Peroxide

This protocol is based on a method described for the preparation of this compound as a precursor for Clarithromycin synthesis.[1]

Materials:

  • Erythromycin A

  • Methanol

  • Water

  • 35% Hydrogen Peroxide

  • Sodium Bisulfite (for quenching)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Dissolve Erythromycin A (e.g., 0.3 mol) in a mixture of methanol (1500 ml) and water (1000 ml).[1]

  • To this solution, add 35% hydrogen peroxide (e.g., 0.9 mol) dropwise.[1]

  • Stir the reaction mixture at room temperature for 20 to 30 hours.[1]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture in an ice bath.

  • To quench the excess hydrogen peroxide, slowly add a reducing agent such as sodium bisulfite until a negative peroxide test is obtained.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethyl acetate to obtain refined this compound.[1] Further purification can be achieved by recrystallization from chloroform if necessary.[1]

Data Presentation

The following table summarizes reaction parameters for the N-oxidation of Erythromycin A based on literature.

Parameter Condition Yield/Purity Reference
Oxidizing Agent 35% Hydrogen PeroxideHigh Yield[1]
Solvent Methanol/Water mixtureEffective for dissolution[1]
Reaction Time 20-30 hoursReaction completion[1]
Reaction Temperature Room TemperatureEffective for this protocol[1]
Purification Recrystallization from Ethyl AcetatePurity of 83% to 88%[1]
Further Purification Recrystallization from ChloroformPurity > 95%[1]

Visualizations

Experimental Workflow for N-Oxidation of Erythromycin A

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Erythromycin A in Methanol/Water add_h2o2 Add 35% H2O2 start->add_h2o2 react Stir at Room Temperature (20-30h) add_h2o2->react quench Quench with Sodium Bisulfite react->quench extract Extract with Organic Solvent quench->extract purify Recrystallize from Ethyl Acetate/Chloroform extract->purify product This compound purify->product

Caption: A streamlined workflow for the N-oxidation of Erythromycin A.

Troubleshooting Logic for Low Yield in N-Oxidation

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions/ Degradation start->side_reactions poor_purification Inefficient Purification start->poor_purification optimize_conditions Increase reaction time/ temperature or check oxidant activity incomplete_reaction->optimize_conditions use_milder_conditions Use H2O2 instead of m-CPBA, control temperature side_reactions->use_milder_conditions improve_purification Optimize recrystallization solvent and technique poor_purification->improve_purification

Caption: A troubleshooting decision tree for addressing low product yield.

References

impact of ph and temperature on the stability of erythromycin a n-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH and temperature on the stability of Erythromycin (B1671065) A N-oxide. Given the limited direct literature on the stability of Erythromycin A N-oxide, this guide leverages established knowledge on the stability of the parent compound, Erythromycin A, to infer potential challenges and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound compared to Erythromycin A?

While specific stability data for this compound is scarce, the N-oxide functional group can influence the molecule's electronic properties and susceptibility to degradation. The tertiary amine in Erythromycin A is a key site for degradation, particularly in acidic conditions. The formation of the N-oxide may alter this degradation pathway. It is crucial to conduct specific stability studies to determine the exact profile of the N-oxide derivative.

Q2: What are the primary degradation pathways for Erythromycin A, and how might they differ for the N-oxide?

Erythromycin A is known to be unstable in acidic solutions, leading to the formation of inactive degradation products like anhydroerythromycin A.[1] This degradation is catalyzed by intramolecular cyclization reactions. In weakly alkaline conditions, hydrolysis of the lactone ring can occur.[2] For this compound, the modification at the nitrogen atom may hinder the typical acid-catalyzed degradation pathway. However, the N-oxide group itself could be susceptible to reduction or other reactions under certain conditions.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for stability studies of erythromycin and its derivatives.[3][4] A stability-indicating HPLC method should be developed and validated to separate the intact drug from its potential degradation products.

Q4: How should this compound samples be stored to ensure stability before analysis?

Based on the stability of Erythromycin A, it is recommended to store this compound solutions at low temperatures (2-8 °C) and protected from light to minimize degradation.[5] For long-term storage, freezing (-20 °C or lower) is advisable. The stability in the chosen analytical solvent should also be assessed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the compound upon dissolution. The pH of the solvent may be unsuitable. Erythromycin A is highly unstable in acidic conditions.Ensure the pH of the dissolution medium is neutral or slightly alkaline (pH 7-8). Use buffered solutions to maintain a stable pH.
Appearance of multiple unknown peaks in the chromatogram. The compound may be degrading into several products. This could be influenced by temperature, pH, or oxidative stress.Conduct a forced degradation study to systematically identify the degradation products under various stress conditions (acid, base, oxidation, heat, light). Use MS detection to help identify the mass of the degradation products.
Poor peak shape or resolution in HPLC analysis. The chromatographic conditions may not be optimal for separating the N-oxide from its degradation products.Optimize the mobile phase composition (organic solvent ratio, buffer type, and pH), column chemistry, and temperature. A gradient elution may be necessary to achieve good separation.
Inconsistent results between replicate experiments. This could be due to variability in sample preparation, storage conditions, or instrumental fluctuations.Standardize all experimental procedures, including solution preparation, incubation times, and storage. Use an internal standard in the HPLC analysis to correct for injection volume variations.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and methanol

  • Purified water (e.g., Milli-Q)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60 °C for various time points.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate at room temperature for various time points.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at a high temperature (e.g., 80 °C) for a specified period.

    • Dissolve the stressed solid in the solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution of the drug to UV light in a photostability chamber.

    • Analyze the samples at various time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent drug from all degradation products.

  • Analyze the stressed samples and a non-stressed control sample.

  • Determine the percentage of degradation for each stress condition.

Data Presentation

The following table summarizes the known stability of Erythromycin A under different conditions. This data can serve as a reference point for designing stability studies for this compound.

Table 1: Summary of Erythromycin A Degradation under Various Conditions

Stress ConditionpHTemperatureMajor Degradation ProductsReference
Acidic< 4Ambient / ElevatedAnhydroerythromycin A, Erythromycin A enol ether[1][2]
Neutral~ 7AmbientRelatively stable[6]
Alkaline> 9Ambient / ElevatedHydrolysis products[2]
OxidativeN/AAmbientOxidized derivatives[4]
ThermalN/AElevatedVarious degradation products[5]

Note: This table is for Erythromycin A. The stability profile of this compound may differ significantly.

Visualizations

Below are diagrams illustrating a typical experimental workflow for a stability study and the known degradation pathway of Erythromycin A.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution of this compound stress_solutions Prepare Stress Solutions (Acid, Base, Oxidative, etc.) stock->stress_solutions incubation Incubate at Defined Temperature and Time Points stress_solutions->incubation photostability Expose to Light (Photostability) stress_solutions->photostability sampling Sample at Intervals incubation->sampling photostability->sampling neutralization Neutralize (if necessary) sampling->neutralization hplc HPLC Analysis neutralization->hplc quantification Quantify Degradation hplc->quantification identification Identify Degradants (MS) quantification->identification

Caption: Experimental workflow for a forced degradation study.

G EryA Erythromycin A AnhydroEryA Anhydroerythromycin A (Inactive) EryA->AnhydroEryA  Acidic pH (Intramolecular Cyclization) EryAEnolEther Erythromycin A Enol Ether (Inactive) EryA->EryAEnolEther  Acidic pH (Equilibrium)

Caption: Simplified degradation pathway of Erythromycin A in acidic conditions.

References

strategies to improve the yield and purity of synthetic erythromycin a n-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Erythromycin (B1671065) A N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic Erythromycin A N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound involve the selective N-oxidation of the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A. The two most widely used oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Q2: What are the potential side reactions and impurities I should be aware of during the synthesis?

A2: During the N-oxidation of Erythromycin A, several side reactions can occur, leading to the formation of impurities that can affect the yield and purity of the final product. These include:

  • Over-oxidation: Oxidation of other functional groups in the erythromycin molecule, such as hydroxyl groups.

  • N-demethylation: The loss of a methyl group from the tertiary amine, resulting in N-demethylerythromycin A.

  • Degradation of the macrolide ring: The complex structure of erythromycin is sensitive to certain reaction conditions, and degradation can occur.

  • Formation of anhydroerythromycin A: This degradation product can form under acidic conditions.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the N-oxidation reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developing system for TLC that can separate the starting material (Erythromycin A) from the product (this compound) should be used. For HPLC, a reversed-phase column with a suitable mobile phase can provide accurate monitoring of the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the scale of the reaction and the impurity profile of the crude product. Recrystallization is often effective for removing minor impurities and can yield highly pure crystalline material.[2] Column chromatography, typically using silica (B1680970) gel, is useful for separating the N-oxide from unreacted starting material and other byproducts, especially when the impurity profile is complex.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product during reaction or work-up. 3. Suboptimal reaction conditions (temperature, reaction time). 4. Loss of product during purification.1. Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the starting material. If the reaction stalls, consider adding more oxidizing agent. 2. Maintain the recommended reaction temperature and avoid prolonged exposure to harsh conditions. Ensure the work-up procedure is performed promptly. 3. Optimize the reaction temperature and time. For m-CPBA, the reaction is typically run at room temperature. For H₂O₂, careful temperature control is necessary. 4. For recrystallization, optimize the solvent system and cooling process to maximize crystal formation. For column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation and recovery.
Presence of Unreacted Erythromycin A in the Final Product 1. Insufficient amount of oxidizing agent. 2. Short reaction time.1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). 2. Extend the reaction time and monitor for the disappearance of the starting material spot/peak by TLC/HPLC.
Formation of Multiple Byproducts 1. Use of a non-selective oxidizing agent or harsh reaction conditions. 2. Presence of impurities in the starting material.1. Use a milder and more selective oxidizing agent. m-CPBA is generally considered selective for N-oxidation. Ensure the reaction is carried out at the recommended temperature. 2. Ensure the starting Erythromycin A is of high purity.
Difficulty in Purifying the Product 1. Similar polarity of the product and impurities. 2. Oiling out during recrystallization.1. If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system to improve separation. Gradient elution may be necessary. 2. Optimize the recrystallization solvent system. A combination of solvents may be required. Ensure slow cooling to promote crystal growth rather than precipitation.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

Materials:

  • Erythromycin A

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve Erythromycin A (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using Hydrogen Peroxide

Materials:

  • Erythromycin A

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Catalyst (e.g., sodium tungstate (B81510) - optional, but can improve reaction rate)

Procedure:

  • Dissolve Erythromycin A (1 equivalent) in methanol.

  • Add the catalyst, if used.

  • Add hydrogen peroxide (1.5-2.0 equivalents) dropwise to the solution. The reaction can be exothermic, so maintain the temperature at or below room temperature with a water bath if necessary.

  • Stir the mixture at room temperature for 6-12 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite (B76179) or sodium thiosulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography. A reported yield for this method is 84%.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for N-oxidation of Erythromycin A

Oxidizing AgentTypical SolventReaction ConditionsReported Yield
m-CPBADichloromethaneRoom TemperatureHigh
Hydrogen PeroxideMethanolRoom Temperature84%

Table 2: HPLC Methods for Analysis of Erythromycin A and its N-oxide

ColumnMobile PhaseFlow RateDetection
C18 Reversed-PhaseAcetonitrile/Methanol/0.2 M Ammonium (B1175870) Acetate/Water (45:10:10:35)1.5 mL/minUV at 215 nm
C8 or C18 Reversed-PhaseAcetonitrile (25-40% v/v), 5% (v/v) 0.2 M ammonium phosphate (B84403) buffer pH 6.5, 20% (v/v) 0.2 M tetramethylammonium (B1211777) phosphate and water1.5 mL/minUV at 215 nm

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Erythromycin_A Erythromycin A Oxidation N-Oxidation (m-CPBA or H₂O₂) Erythromycin_A->Oxidation Oxidizing Agent Crude_Product Crude Erythromycin A N-oxide Oxidation->Crude_Product Purification_Method Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Choice Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Choice Pure_Product Pure Erythromycin A N-oxide Recrystallization->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Product_Degradation Product Degradation? Low_Yield->Product_Degradation No Increase_Reagent_Time Increase Oxidant/ Reaction Time Incomplete_Reaction->Increase_Reagent_Time Yes Incomplete_Reaction->Product_Degradation No End Problem Resolved Increase_Reagent_Time->End Optimize_Conditions Optimize Temp./ Work-up Product_Degradation->Optimize_Conditions Yes Product_Degradation->End No Optimize_Conditions->End Unreacted_SM Unreacted Starting Material? Impure_Product->Unreacted_SM Yes Multiple_Byproducts Multiple Byproducts? Impure_Product->Multiple_Byproducts No Adjust_Stoichiometry Adjust Stoichiometry Unreacted_SM->Adjust_Stoichiometry Yes Unreacted_SM->Multiple_Byproducts No Adjust_Stoichiometry->End Milder_Conditions Use Milder Conditions/ Pure Starting Material Multiple_Byproducts->Milder_Conditions Yes Multiple_Byproducts->End No Milder_Conditions->End

References

identifying unknown degradation products of erythromycin a n-oxide by ms/ms

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Erythromycin (B1671065) A N-oxide Degradation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of unknown degradation products of erythromycin A N-oxide using mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific forced degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from studies on erythromycin A and the general chemistry of N-oxides. The primary degradation pathways are expected to involve:

  • Deoxygenation: The N-oxide group is susceptible to reduction back to the tertiary amine (erythromycin A), especially under certain stress conditions.

  • Hydrolysis: The macrolide ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to the opening of the lactone ring.

  • Dehydration: Similar to erythromycin A, the N-oxide variant can undergo dehydration to form anhydrothis compound.

  • Demethylation: N-demethyl and N-didesmethyl forms have been identified as degradation products of macrolides under sunlight exposure.[1]

Q2: I am observing a peak corresponding to Erythromycin A in my stressed samples of this compound. Is this a degradation product?

A2: Yes, the presence of erythromycin A in a stressed sample of this compound is likely a result of deoxygenation of the N-oxide functional group. This is a common degradation pathway for N-oxide compounds.

Q3: My MS/MS spectra are complex and difficult to interpret. What are some common fragment ions for erythromycin and its derivatives?

A3: The fragmentation of erythromycin and its derivatives typically involves the loss of its sugar moieties, cladinose (B132029) and desosamine. For erythromycin A (m/z 734), a common fragment is observed at m/z 576, corresponding to the loss of the cladinose sugar. When analyzing the N-oxide (m/z 750), you can expect a similar loss, resulting in a fragment ion at m/z 592.[2]

Q4: I am seeing fragment ions in my full scan MS spectrum, even before MS/MS fragmentation. What could be the cause?

A4: This phenomenon is likely due to in-source fragmentation, where the compound degrades within the mass spectrometer's ion source before mass analysis. Erythromycin and its derivatives can be thermally labile. A common cause is a high ion transfer tube temperature.[3][4] Lowering this temperature can often mitigate in-source fragmentation.[3][4]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Poor chromatographic peak shape (tailing or fronting) Inappropriate mobile phase pH.The pH of the mobile phase is critical for the analysis of erythromycin and its derivatives. A slightly alkaline mobile phase (e.g., using ammonium (B1175870) hydroxide) can improve peak shape.
Column overload.Reduce the injection volume or the sample concentration. Erythromycin analysis can sometimes require high sample loads for UV detection, but this can be reduced for more sensitive MS detection.[3]
Low signal intensity of degradation products Degradation products are present at very low concentrations.Use a more sensitive mass spectrometer or optimize the ionization source parameters for the specific m/z of the expected degradation products.
Ion suppression from the matrix or mobile phase additives.Ensure proper sample clean-up. If using non-volatile buffers for chromatography, be aware that they can cause ion suppression and contaminate the MS source.[5]
Inconsistent retention times Inadequate column equilibration between injections.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Difficulty in identifying unknown degradation products Lack of clear fragmentation patterns in MS/MS spectra.Optimize collision energy to achieve informative fragmentation. Consider using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.
Co-elution of multiple degradation products.Optimize the chromatographic method to improve separation. This may involve changing the mobile phase gradient, the column chemistry, or the pH.

Experimental Protocols

Forced Degradation of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) or sunlight for an extended period (e.g., 7 days).

3. Sample Preparation for LC-MS/MS Analysis:

  • After the specified stress period, dilute the samples with the mobile phase to an appropriate concentration for LC-MS/MS analysis.

LC-MS/MS Method for the Analysis of Degradation Products
  • Liquid Chromatography:

    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[6]

    • Mobile Phase A: 0.4% ammonium hydroxide (B78521) in water.[6]

    • Mobile Phase B: Methanol.[6]

    • Gradient: A time-programmed gradient can be used to achieve optimal separation.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for initial investigation, followed by product ion scan (MS/MS) for structural elucidation of detected degradation products.

    • Capillary Voltage: 3.5 kV.

    • Ion Transfer Tube Temperature: Start at a lower temperature (e.g., 250°C) to minimize in-source fragmentation and optimize as needed.[3]

    • Collision Energy: Optimize for each degradation product to obtain informative fragment ions.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Expected m/z Values

Compound Name Molecular Formula Monoisotopic Mass [M+H]⁺ (m/z) Potential Origin
This compoundC₃₇H₆₇NO₁₄749.46750.47Parent Compound
Erythromycin AC₃₇H₆₇NO₁₃733.46734.47Deoxygenation
Anhydrothis compoundC₃₇H₆₅NO₁₃731.45732.46Dehydration
N-desmethylthis compoundC₃₆H₆₅NO₁₄735.45736.46Demethylation

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation and Stress Testing cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation A This compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G LC Separation B->G C->G D->G E->G F->G H Full Scan MS G->H I MS/MS Fragmentation H->I J Identify m/z of Degradation Products I->J K Elucidate Structures from Fragmentation Patterns J->K L Propose Degradation Pathways K->L

Caption: Workflow for identifying unknown degradation products.

Potential Degradation Pathways of this compound

G A This compound (m/z 750) B Erythromycin A (m/z 734) A->B Deoxygenation C Anhydrothis compound (m/z 732) A->C Dehydration D N-desmethylthis compound (m/z 736) A->D Demethylation

References

Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for Erythromycin A N-oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of Erythromycin (B1671065) A N-oxide from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when developing an SPE method for Erythromycin A N-oxide?

A1: The most critical parameter is the pH of the sample and the solutions used during the SPE process. Erythromycin and its metabolites are basic compounds, and their ionization state, which is crucial for retention on the SPE sorbent, is highly dependent on pH.[1] For efficient retention on a reversed-phase sorbent like C18, the pH of the sample should be adjusted to a basic value (e.g., > 9) to ensure the analyte is in its neutral, less polar form.[1]

Q2: Which type of SPE sorbent is most suitable for the extraction of this compound?

A2: A polymeric reversed-phase SPE cartridge is a good starting point for extracting this compound.[2] Sorbents like C18 are commonly used for erythromycin and its metabolites.[1] These sorbents effectively retain moderately non-polar compounds from aqueous matrices.

Q3: How can I minimize matrix effects during the LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] SPE is considered the most effective sample preparation technique for minimizing these effects by providing the cleanest extracts.[1] To further reduce matrix effects, ensure optimal washing of the SPE cartridge to remove interfering substances like phospholipids. A wash step with a weak organic solvent (e.g., 5% methanol (B129727) in water) can help remove polar interferences without eluting the analyte.[1]

Q4: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this application?

A4: LLE is a simpler technique based on the partitioning of the analyte between two immiscible liquids. While it can be faster for a small number of samples, it may be less effective at removing all matrix interferences and can be prone to emulsion formation.[2] SPE utilizes a solid sorbent to selectively retain and then elute the analyte, generally resulting in a more thorough clean-up and cleaner extracts.[1][2] This leads to reduced matrix effects and improved analytical performance. SPE is also more easily automated for high-throughput analysis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Suboptimal pH: The pH of the sample may not be suitable for optimal retention of this compound on the sorbent.[1]Adjust the sample pH to a basic value (e.g., > 9) before loading it onto the reversed-phase SPE cartridge.[1]
Inappropriate Sorbent: The chosen SPE sorbent may not have sufficient affinity for the analyte.[3]Consider testing different reversed-phase sorbents (e.g., C18, polymeric).
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[3]Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile).[1] Also, ensure the elution volume is sufficient.
Sample Overload: The amount of sample loaded may exceed the capacity of the SPE cartridge.[3]Reduce the sample volume or use a cartridge with a larger sorbent mass.
High Flow Rate: A fast flow rate during sample loading may not allow for adequate interaction between the analyte and the sorbent.[3]Decrease the flow rate during the sample loading step to approximately 1 mL/min.[3]
High Matrix Effects / Ion Suppression Inadequate Sample Cleanup: The SPE protocol may not be effectively removing interfering components from the matrix.[1]Optimize the wash step. Try a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte (e.g., 5-10% methanol in water).[1]
Insufficient Drying: Residual water in the cartridge before elution with a water-immiscible solvent can affect recovery and introduce interferences.[3]Ensure the cartridge is thoroughly dried after the wash step, especially when using water-immiscible elution solvents.[3]
Poor Reproducibility Inconsistent pH Adjustment: Small variations in pH can lead to significant differences in recovery.Use a calibrated pH meter and ensure consistent pH adjustment for all samples.
Variable Flow Rates: Manual processing can lead to inconsistent flow rates between samples.Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates.
Channeling in SPE Cartridge: Improper conditioning or drying can lead to channeling, where the liquid does not pass uniformly through the sorbent bed.Ensure proper conditioning of the sorbent bed and avoid letting the cartridge dry out between steps (unless specified in the protocol).

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline and should be optimized for your specific application and matrix.

  • Sample Pre-treatment:

    • To 0.5 mL of plasma, add a suitable internal standard.

    • Alkalinize the plasma sample by adding a small volume of a base (e.g., 1M NaOH) to achieve a pH > 9.[1]

    • Vortex the sample for 30 seconds.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of purified water.[1] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[3]

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[1]

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 2 x 1 mL of methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]

Quantitative Data Summary

The following table summarizes typical recovery data for Erythromycin using different sample preparation techniques. While specific data for this compound is limited in the public domain, these values for the parent compound provide a useful benchmark.

Sample Preparation Technique Principle Pros Cons Typical Recovery for Erythromycin
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).[1]Simple, fast, and inexpensive.[1]High potential for matrix effects from remaining phospholipids.[1]Variable, often lower than other methods.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent.[1]Offers a cleaner extract than PPT.[1]Can be prone to emulsion formation; less effective at removing all interferences compared to SPE.[2]70-90%
Solid-Phase Extraction (SPE) Retention of the analyte on a solid sorbent followed by elution.[1]Provides the cleanest extracts, effectively removing matrix interferences.[1]More complex and time-consuming than PPT or LLE if performed manually.> 85%[4]

Visualizations

SPE_Workflow General SPE Workflow for this compound cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-SPE Processing Sample Biological Sample (e.g., Plasma) Alkalinize Alkalinize to pH > 9 Sample->Alkalinize Centrifuge Centrifuge Alkalinize->Centrifuge Load 2. Load Sample Centrifuge->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (e.g., 5% Methanol/Water) Load->Wash Elute 4. Elute (e.g., Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Troubleshooting_SPE Troubleshooting Low Recovery in SPE Start Low Analyte Recovery Check_pH Is sample pH > 9? Start->Check_pH Adjust_pH Adjust sample pH to > 9 Check_pH->Adjust_pH No Check_Elution Is elution solvent strong enough? Check_pH->Check_Elution Yes Adjust_pH->Check_Elution Increase_Elution Increase organic solvent % in elution Check_Elution->Increase_Elution No Check_Wash Is analyte lost in wash step? Check_Elution->Check_Wash Yes Increase_Elution->Check_Wash Decrease_Wash Decrease organic solvent % in wash Check_Wash->Decrease_Wash Yes Check_Flow Is loading flow rate ~1 mL/min? Check_Wash->Check_Flow No Decrease_Wash->Check_Flow Adjust_Flow Decrease loading flow rate Check_Flow->Adjust_Flow No Success Recovery Improved Check_Flow->Success Yes Adjust_Flow->Success

Caption: A decision tree for troubleshooting low recovery in SPE.

References

Technical Support Center: Resolving Chromatographic Co-elution of Erythromycin and its N-oxide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving the co-elution of erythromycin (B1671065) and its N-oxide impurity during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution between erythromycin and its N-oxide impurity?

A1: Co-elution of erythromycin and its N-oxide impurity is often due to their structural similarity. The primary factors contributing to poor separation include:

  • Suboptimal Mobile Phase Composition: Incorrect pH, buffer concentration, or organic modifier ratio can fail to exploit the subtle differences in polarity and ionization between the two compounds.

  • Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the two analytes.

  • Inadequate Method Parameters: Issues with temperature, flow rate, or gradient slope can lead to insufficient separation.

Q2: How does mobile phase pH affect the separation of erythromycin and its N-oxide?

A2: Mobile phase pH is a critical parameter in the separation of these compounds. Erythromycin is a basic compound, and its retention is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the degree of ionization of both erythromycin and its N-oxide, thereby changing their interaction with the stationary phase and improving resolution.

Q3: What type of column is best suited for separating erythromycin and its N-oxide?

A3: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of erythromycin and its impurities.[1] However, for challenging separations like this, alternative stationary phases may offer better selectivity. Consider using a cyanopropyl or a polymer-based column, which can provide different retention mechanisms and improve resolution.

Q4: Can I use mass spectrometry (MS) to resolve co-eluting peaks of erythromycin and its N-oxide?

A4: While MS detection can distinguish between co-eluting compounds if they have different mass-to-charge ratios, it is not a substitute for good chromatographic separation.[2] For accurate quantification, it is always preferable to achieve baseline separation of the analytes before they enter the mass spectrometer.

Troubleshooting Guide

Issue: Co-elution or Poor Resolution of Erythromycin and Erythromycin N-oxide

This guide will walk you through a systematic approach to troubleshoot and resolve the co-elution of erythromycin and its N-oxide impurity.

Step 1: Initial Assessment

Before making any changes to your method, confirm the following:

  • System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test. Check for peak shape, tailing factor, and theoretical plates.

  • Peak Identification: Confirm the identity of the erythromycin and N-oxide peaks, if possible, using a reference standard for the impurity.

Step 2: Method Optimization

If the initial assessment does not reveal any system-related issues, proceed with method optimization. The following flowchart outlines a logical approach to troubleshooting co-elution.

coelution_troubleshooting start Start: Co-elution of Erythromycin and N-oxide optimize_ph Adjust Mobile Phase pH (e.g., pH 6.5 to 8.0) start->optimize_ph check_resolution1 Resolution Improved? optimize_ph->check_resolution1 optimize_organic Modify Organic Modifier (e.g., change ACN:MeOH ratio) check_resolution1->optimize_organic No end_resolved Co-elution Resolved check_resolution1->end_resolved Yes check_resolution2 Resolution Improved? optimize_organic->check_resolution2 change_column Change Stationary Phase (e.g., C18 to Cyanopropyl) check_resolution2->change_column No check_resolution2->end_resolved Yes check_resolution3 Resolution Improved? change_column->check_resolution3 optimize_gradient Adjust Gradient Slope (if applicable) check_resolution3->optimize_gradient No check_resolution3->end_resolved Yes optimize_gradient->end_resolved If resolved end_consult Consult Further (e.g., consider 2D-LC) optimize_gradient->end_consult If not resolved

Caption: Troubleshooting workflow for resolving co-elution.

Experimental Protocols

The following is a detailed experimental protocol for an HPLC method designed to separate erythromycin from its N-oxide impurity. This protocol is a composite based on several published methods.[1][3]

1. Materials and Reagents

2. Chromatographic Conditions

ParameterRecommended Setting
Column Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 35 g of dipotassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0 with dilute orthophosphoric acid. Mix with acetonitrile and water in a ratio of 5:35:60 (v/v/v).[3]
Mobile Phase B Mixture of phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).[3]
Gradient Program A gradient program can be optimized as follows: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analytes. A typical gradient might be: 0-45 min (100% A), 45-47 min (0% A), 47-63 min (0% A), 63-65 min (100% A), 65-70 min (100% A).[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 65°C[3]
Detection Wavelength 215 nm[3]
Injection Volume 100 µL[3]

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of erythromycin reference standard in the mobile phase. Prepare a separate stock solution for the N-oxide impurity if the reference standard is available.

  • Sample Solution: Dissolve the sample containing erythromycin and the N-oxide impurity in the mobile phase to achieve a suitable concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes typical chromatographic parameters that can be expected with a well-optimized method for the separation of erythromycin and its N-oxide.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Erythromycin N-oxide~18.5< 1.5> 2000
Erythromycin~22.0< 1.5> 2000
Resolution (Rs) \multicolumn{3}{c}{> 2.0}

Note: The retention times are estimates and may vary depending on the specific column and system used. The key performance indicator is the resolution between the two peaks.

Logical Relationships in Method Development

The following diagram illustrates the logical relationships between key parameters in developing a successful separation method.

method_development_logic goal Goal: Baseline Separation (Rs > 1.5) selectivity Selectivity (α) goal->selectivity efficiency Efficiency (N) goal->efficiency retention Retention (k') goal->retention mobile_phase Mobile Phase (pH, Organic Modifier) mobile_phase->selectivity mobile_phase->retention stationary_phase Stationary Phase (Column Chemistry) stationary_phase->selectivity column_params Column Parameters (Length, Particle Size) column_params->efficiency flow_rate Flow Rate flow_rate->efficiency temperature Temperature temperature->selectivity temperature->retention

Caption: Key factors influencing chromatographic separation.

References

minimizing ion suppression effects in lc-ms/ms analysis of erythromycin a n-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the LC-MS/MS analysis of Erythromycin A N-oxide.

Troubleshooting Guide

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects for this compound.

Problem: Low or No Signal for this compound

Potential CauseRecommended Solution
Suboptimal Ionization Erythromycin A has a pKa of 8.8, indicating it is a basic compound that is readily protonated.[3][4] For its N-oxide derivative, positive ion mode electrospray ionization (ESI+) is generally preferred. Ensure the mobile phase has an acidic pH (e.g., using 0.1% formic acid) to promote protonation and enhance the signal.[5]
Significant Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[2] To diagnose this, perform a post-column infusion experiment.[2] If suppression is observed, improve sample preparation (see below) or adjust chromatographic conditions to separate the analyte from the suppression zone.[2]
Analyte Degradation Erythromycin and its derivatives can be unstable, particularly in acidic or basic solutions and at elevated temperatures.[6] Prepare fresh samples and standards, and keep them in a controlled environment (e.g., autosampler at 4°C). Avoid prolonged exposure to harsh pH conditions.
Instrumental Issues Check for basic instrument problems such as leaks, incorrect mobile phase composition, or a malfunctioning detector.[7] Ensure the mass spectrometer is properly calibrated and tuned for the mass of this compound (C₃₇H₆₇NO₁₄, MW: 749.9 g/mol ).[8][9][10]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential CauseRecommended Solution
Secondary Interactions with Column As a basic compound, this compound can interact with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing.[7] Use a column with end-capping or a newer generation "hybrid" column.[7] Alternatively, lower the mobile phase pH (e.g., to 2-3) to ensure silanol groups are protonated and minimize these interactions.[7]
Inappropriate Sample Solvent Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7] If possible, dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Column Overload Injecting too much analyte can lead to peak fronting.[11] Dilute the sample or reduce the injection volume.[11]
Column Contamination or Degradation A contaminated guard column or a void at the head of the analytical column can cause peak splitting.[11] Replace the guard column regularly and consider back-flushing the analytical column if contamination is suspected.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize ion suppression for this compound?

A1: While protein precipitation (PPT) is a simple and fast method, it is often associated with the highest level of matrix effects.[6] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components.[1] For polar and ionic compounds like this compound, a mixed-mode or polymeric SPE sorbent can provide a cleaner extract and significantly reduce ion suppression.[13]

Q2: How do I choose the right chromatographic conditions for this compound?

A2: A reversed-phase C18 column is a common choice for the analysis of macrolides.[13] To achieve good retention and peak shape for a basic compound like this compound, it is crucial to control the mobile phase pH. An acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) are typically used in a gradient elution.[13] The gradient should be optimized to separate the analyte from early-eluting matrix components that often cause ion suppression.

Q3: Should I use a stable isotope-labeled internal standard for the analysis of this compound?

A3: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative LC-MS/MS analysis. A SIL-IS will co-elute with the analyte and experience similar ion suppression or enhancement effects. By calculating the analyte-to-internal standard peak area ratio, variability due to matrix effects can be effectively compensated, leading to more accurate and precise results.

Q4: Can I switch the ionization polarity to negative mode to reduce ion suppression?

A4: While switching to negative ion mode can sometimes reduce interferences, it is generally not suitable for basic compounds like this compound, which are more readily ionized in positive mode. The chemical structure of this compound is more amenable to protonation (gaining a positive charge) than deprotonation (gaining a negative charge).

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects. While specific data for this compound is limited, this provides a general comparison for similar analytes.

Sample Preparation TechniqueTypical Analyte RecoveryRelative Ion Suppression
Protein Precipitation (PPT)Moderate to HighHigh
Liquid-Liquid Extraction (LLE)VariableModerate
Solid-Phase Extraction (SPE)HighLow
HybridSPEHighVery Low

Note: The actual performance will depend on the specific matrix and the optimization of the extraction protocol.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This protocol helps to identify regions in the chromatogram where ion suppression occurs.[2]

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that provides a stable and mid-range signal.

    • Infuse this solution continuously into the LC flow path after the analytical column and before the MS source using a syringe pump and a T-connector.

  • Analysis:

    • Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method).

    • Run your standard chromatographic gradient.

  • Data Interpretation:

    • Monitor the signal of this compound. A stable baseline indicates no ion suppression.

    • Dips or decreases in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix components.

  • Cartridge Selection: Choose a mixed-mode or polymeric SPE cartridge suitable for the extraction of basic compounds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a suitable solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow Experimental Workflow for Ion Suppression Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Ion Suppression Evaluation sample Biological Sample ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe lcms LC-MS/MS System ppt->lcms High Matrix Effects lle->lcms Moderate Matrix Effects spe->lcms Low Matrix Effects data Data Acquisition lcms->data post_infusion Post-Column Infusion data->post_infusion matrix_effect Matrix Effect Calculation post_infusion->matrix_effect

Caption: Workflow for sample preparation and ion suppression evaluation.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low or No Signal check_ionization Check Ionization Mode (ESI+) & Mobile Phase pH start->check_ionization check_ion_suppression Perform Post-Column Infusion check_ionization->check_ion_suppression check_stability Prepare Fresh Samples & Standards check_ion_suppression->check_stability No Suppression improve_sample_prep Improve Sample Preparation (SPE/LLE) check_ion_suppression->improve_sample_prep Suppression Detected adjust_chromatography Adjust Chromatography check_ion_suppression->adjust_chromatography Suppression Detected check_instrument Verify Instrument Performance check_stability->check_instrument resolve Problem Resolved check_instrument->resolve If instrument issue is fixed improve_sample_prep->resolve adjust_chromatography->resolve

Caption: Troubleshooting flowchart for low signal intensity issues.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectrum: Erythromycin A vs. Its N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of the well-established macrolide antibiotic, Erythromycin (B1671065) A, and its metabolite, Erythromycin A N-oxide. The information presented is based on available scientific literature and is intended to inform research and development in the field of antibacterial agents.

Executive Summary

Erythromycin A is a bacteriostatic antibiotic with a broad spectrum of activity, primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis. In contrast, its N-oxide derivative, a product of metabolism, is widely considered to be microbiologically inactive or to possess significantly reduced activity. This inactivation is attributed to the modification of the dimethylamino group on the desosamine (B1220255) sugar, a critical moiety for ribosomal binding. This guide presents the available data on the antibacterial activity of both compounds and details the experimental protocols for such evaluations.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Erythromycin A against a range of clinically relevant bacteria. Due to a lack of extensive studies on the antibacterial properties of this compound, its activity is qualitatively described based on current scientific understanding.

Bacterial SpeciesErythromycin A MIC (µg/mL)This compound Activity
Staphylococcus aureus0.25 - >2048[1]Significantly Reduced or Inactive[2]
Streptococcus pneumoniae0.015 - >256[3][4][5]Significantly Reduced or Inactive[2]
Streptococcus pyogenes~0.06Significantly Reduced or Inactive[2]
Haemophilus influenzae0.015 - 2.0[6]Significantly Reduced or Inactive[2]
Moraxella catarrhalis≤0.12 - 1.0Significantly Reduced or Inactive[2]
Mycoplasma pneumoniae≤0.004 - 0.06Significantly Reduced or Inactive[2]
Legionella pneumophila0.12 - 1.0Significantly Reduced or Inactive[2]
Campylobacter jejuni0.25 - 2.0Significantly Reduced or Inactive[2]
Bordetella pertussis0.03 - 0.125Significantly Reduced or Inactive[2]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol based on the broth microdilution method, a standard procedure recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the test compound (Erythromycin A or this compound) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) and atmospheric conditions (e.g., ambient air or 5% CO2 for fastidious organisms).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of Erythromycin A and the chemical modification leading to its inactive N-oxide form.

Erythromycin_Mechanism Erythromycin_A Erythromycin A Ribosome Bacterial 50S Ribosomal Subunit Erythromycin_A->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks Stasis Bacteriostasis Inhibition->Stasis Results in Erythromycin_Inactivation Erythromycin_A Erythromycin A (Active) N_Oxidation N-Oxidation of Dimethylamino Group Erythromycin_A->N_Oxidation Metabolized by Ribosome_Binding Ribosome Binding Site (Desosamine Sugar) Erythromycin_A->Ribosome_Binding Crucial for Erythromycin_N_Oxide This compound (Inactive) N_Oxidation->Erythromycin_N_Oxide Forms Loss_of_Activity Loss of Antibacterial Activity Erythromycin_N_Oxide->Loss_of_Activity Leads to Ribosome_Binding->Loss_of_Activity Modification here causes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of erythromycin (B1671065) and its related substances, including the N-oxide derivative, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of a suitable analytical method requires careful consideration of various factors, including sensitivity, specificity, and the nature of the sample matrix. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). Experimental data is presented to support the comparison, along with detailed methodologies to aid in the selection and implementation of the most appropriate method for your research needs.

Performance Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS for the analysis of erythromycin and its related substances is often a trade-off between the need for high sensitivity and selectivity versus cost-effectiveness and simplicity. The following table summarizes the key performance parameters for each method, based on validated analytical procedures.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.999≥ 0.991
Accuracy (% Recovery) 98.0% - 102.0%≥ 98.82%
Precision (% RSD) < 2.0%≤ 0.52%
Limit of Quantification (LOQ) ~1 µg/mL< 7.3 ng/mL for related substances
Specificity Good, but potential for interference from co-eluting impurities.Excellent, based on mass-to-charge ratio, minimizing interferences.
Run Time ~25 minutes~13 minutes

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and LC-MS methods are provided below. These protocols are based on established and validated methods found in the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of erythromycin and its known related substances in pharmaceutical formulations.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of Acetonitrile (B52724), Methanol, 0.2 M Ammonium (B1175870) Acetate (B1210297), and Water in a ratio of 45:10:10:35 (v/v/v/v), with the pH adjusted to 7.0.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 50 µL.[1]

  • Column Temperature: 70 °C.[1]

  • UV Detection Wavelength: 215 nm.[2][3]

Sample Preparation:

  • Accurately weigh a portion of the sample equivalent to a known amount of erythromycin.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample to remove any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography with Mass Spectrometry (LC-MS)

This method offers high sensitivity and specificity, making it ideal for the identification and quantification of trace-level impurities, including erythromycin N-oxide, and for analysis in complex biological matrices.[4]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: An XTerra RP18 column at 70°C has been used effectively.[5][6]

  • Mobile Phase: A mobile phase consisting of acetonitrile-isopropanol-0.2M ammonium acetate pH 7.0-water (165:105:50:680) has been reported for the separation of erythromycin and its related substances.[5][6]

  • Mass Spectrometer: An ion trap mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is recommended.[5][6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Sample Preparation:

  • For pharmaceutical preparations, follow a similar sample preparation procedure as for the HPLC-UV method.

  • For biological samples (e.g., plasma), a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove matrix interferences.

  • Evaporate the extracted sample to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection into the LC-MS system.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for erythromycin and its related substances, in accordance with ICH guidelines.

G Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I Limit of Detection (LOD) Limit of Quantification (LOQ) D->I J Robustness D->J K System Suitability D->K L Validation Report E->L F->L G->L H->L I->L J->L K->L M Method Implementation & Routine Use L->M

Caption: A flowchart illustrating the key stages of analytical method validation.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Determination of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical. Erythromycin (B1671065) A N-oxide, a key metabolite of the antibiotic erythromycin, is no exception. The choice of analytical methodology for its determination can significantly impact study outcomes. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data for erythromycin and its related substances, which can be extrapolated for the analysis of Erythromycin A N-oxide.

Method Performance: A Head-to-Head Comparison

The selection of an analytical method hinges on a balance of sensitivity, selectivity, accuracy, and practicality. While both HPLC-UV and LC-MS/MS are powerful techniques, they offer distinct advantages and disadvantages for the quantification of erythromycin and its derivatives.

LC-MS/MS is generally superior in terms of sensitivity and selectivity, making it the preferred method for detecting low concentrations of analytes in complex matrices.[1][2] This is evident in the significantly lower limits of detection (LOD) and quantification (LOQ) achievable with LC-MS/MS compared to HPLC-UV.[1][2] However, HPLC-UV remains a robust and cost-effective alternative, particularly for routine analysis where high sensitivity is not the primary requirement.[3][4][5]

The following tables summarize the quantitative performance of both methods based on published data for erythromycin and its related compounds.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Linearity (r²)> 0.999[6][7]> 0.99[8][9]
Accuracy (Recovery %)101.27 - 104.99%[6]88 - 105%[9][10]
Precision (RSD %)< 1.5%[11]< 15%[10]
Limit of Detection (LOD)0.005969 mg/mL[6]0.01 - 0.05 µg/kg[1][2]
Limit of Quantification (LOQ)0.0196 mg/mL[6]0.5 ng/mL[9]

Table 2: Chromatographic and Detection Parameters

ParameterHPLC-UVLC-MS/MS
Chromatographic Conditions
ColumnC18 stationary phase[6]Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column[9][10]
Mobile PhaseMixture of 0.001 M disodium (B8443419) phosphate (B84403) solution and acetonitrile (B52724) (20:80)[6]1:1 acetonitrile:water with 2 mM NH4OAc and 0.1% HOAc[9]
Flow Rate1 mL/min[6]0.7 mL/min[9]
Column Temperature45°C[6]Not specified
Detection
DetectorUV Detector[6]Triple quadrupole mass spectrometer[9]
Wavelength200 nm[6]-
Ionization Mode-Turbo-Ionspray[9]
Analysis Mode-Multiple Reaction Monitoring (MRM)[9]

Experimental Workflow for Cross-Validation

A robust cross-validation study is essential to ensure that an analytical method is fit for its intended purpose. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion MD_HPLC HPLC-UV Method Development MV_HPLC HPLC-UV Validation (Linearity, Accuracy, Precision, LOD, LOQ) MD_HPLC->MV_HPLC MD_LCMS LC-MS/MS Method Development MV_LCMS LC-MS/MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) MD_LCMS->MV_LCMS Sample_Prep Sample Preparation Analysis_HPLC Analysis by HPLC-UV Sample_Prep->Analysis_HPLC Analysis_LCMS Analysis by LC-MS/MS Sample_Prep->Analysis_LCMS Data_Comp Comparison of Results Analysis_HPLC->Data_Comp Analysis_LCMS->Data_Comp Conclusion Conclusion on Method Equivalency Data_Comp->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

The successful implementation of these methods requires meticulous attention to the experimental protocol. Below are detailed methodologies for both HPLC-UV and LC-MS/MS based on established procedures for erythromycin analysis.

HPLC-UV Method

This protocol is adapted from a validated method for the determination of erythromycin in dermo-preparations.[6]

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column.

  • Mobile Phase: A mixture of 0.001 M disodium phosphate solution and acetonitrile in a 20:80 ratio.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 200 nm.

  • Sample Preparation: Samples should be appropriately diluted in the mobile phase to fall within the linear range of the assay.

LC-MS/MS Method

This protocol is based on a sensitive method for the determination of erythromycin in human plasma.[9]

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with a Turbo-Ionspray interface.

  • Column: An Inertsil ODS-2, 5 µm, 3.0 x 50 mm column with a C8 guard column.[9][10]

  • Mobile Phase: An isocratic mobile phase consisting of a 1:1 mixture of acetonitrile and water containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.[9]

  • Flow Rate: 0.7 mL/min.[9]

  • Injection Volume: Not specified.

  • Mass Spectrometry: Analysis is performed in the Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: A one-step liquid-liquid extraction can be employed. The organic extract is evaporated to dryness and the residue is reconstituted in 80:20 water:acetonitrile.[10]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the determination of this compound will depend on the specific requirements of the study. For high-sensitivity applications, such as pharmacokinetic studies or trace analysis, LC-MS/MS is the superior method due to its lower detection limits and higher selectivity.[1][2] However, for routine quality control or when analyzing higher concentration samples, HPLC-UV provides a reliable and more economical alternative.[3][4][5] A thorough cross-validation as outlined is crucial to ensure data integrity and comparability, regardless of the chosen method.

References

Erythromycin A Degradation: A Comparative Analysis of Anhydroerythromycin A and Erythromycin A N-oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the primary degradation pathways of Erythromycin (B1671065) A, this guide offers a comparative analysis of two key degradation products: anhydroerythromycin A and erythromycin A N-oxide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their formation, alongside detailed experimental protocols and quantitative data to support stability and formulation studies.

Erythromycin A, a widely used macrolide antibiotic, is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the formation of its primary degradation products is crucial for the development of stable pharmaceutical formulations. This guide focuses on two significant degradants: anhydroerythromycin A, a well-known product of acid-catalyzed degradation, and this compound, which is primarily formed under oxidative stress.

Degradation Pathways: A Tale of Two Stresses

The formation of anhydroerythromycin A and this compound from erythromycin A is dictated by distinct chemical environments. Anhydroerythromycin A is the hallmark of degradation in acidic conditions, a reaction that can occur in the stomach following oral administration.[1][2][3] This process involves an intramolecular dehydration of the erythromycin A molecule.[2][3]

In contrast, this compound is typically generated under oxidative stress. This degradation pathway involves the oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety of erythromycin A. While less commonly cited as a primary degradation product in general stability studies, its formation is a critical consideration when the drug substance or product is exposed to oxidizing agents or conditions that promote oxidation.

Below is a diagram illustrating the distinct degradation pathways leading to these two products.

EryA Erythromycin A Anhydro Anhydroerythromycin A EryA->Anhydro  Acidic Conditions (e.g., HCl)   N_oxide This compound EryA->N_oxide  Oxidative Stress (e.g., H₂O₂)  

Figure 1. Degradation pathways of Erythromycin A.

Quantitative Comparison of Degradant Formation

Forced degradation studies are essential to elucidate the stability of a drug substance. The following table summarizes typical quantitative data observed for the formation of anhydroerythromycin A and this compound under specific stress conditions. It is important to note that the extent of degradation is highly dependent on the specific conditions, including the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionDegradation Product% Degradation of Erythromycin AReference
0.1 N HCl, 60°C, 2 hoursAnhydroerythromycin A~ 15%[4]
30% H₂O₂, Room Temp, 24 hoursThis compound~ 10%[4]

Note: The percentages presented are indicative and can vary based on the experimental setup.

Experimental Protocols

Accurate quantification of erythromycin A and its degradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique employed.[4][5][6]

Sample Preparation for Forced Degradation Studies
  • Acid Degradation: Dissolve a known concentration of erythromycin A in a suitable solvent (e.g., acetonitrile (B52724)/water). Add an equal volume of 0.2 N HCl and incubate in a water bath at 60°C for a specified time. Neutralize the solution with an appropriate amount of 0.2 N NaOH before HPLC analysis.

  • Oxidative Degradation: Dissolve a known concentration of erythromycin A in a suitable solvent. Add a specified volume of hydrogen peroxide (e.g., 30%) and keep the solution at room temperature for a defined period. Dilute the sample with the mobile phase before injection into the HPLC system.

HPLC Method for Separation and Quantification

A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.[4][6][7]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of around 215 nm is suitable for erythromycin and its degradation products. Mass spectrometry can be used for more specific detection and identification.[4][5]

  • Quantification: The amount of each degradation product is typically determined by comparing its peak area to that of a reference standard of known concentration. The percentage of degradation is calculated relative to the initial concentration of erythromycin A.

Below is a workflow diagram for a typical forced degradation study of erythromycin A.

cluster_stress Stress Conditions Acid Acid (e.g., HCl) Stressed_Sample Stressed Sample Acid->Stressed_Sample Oxidative Oxidative (e.g., H₂O₂) Oxidative->Stressed_Sample EryA_Sample Erythromycin A Sample EryA_Sample->Acid EryA_Sample->Oxidative HPLC HPLC Analysis Stressed_Sample->HPLC Data Data Analysis (Peak Integration, Quantification) HPLC->Data Report Report Generation Data->Report

Figure 2. Experimental workflow for forced degradation studies.

Conclusion

The degradation of erythromycin A is a critical factor in its pharmaceutical development. While anhydroerythromycin A is the primary degradant under acidic conditions, the formation of this compound under oxidative stress should not be overlooked. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of erythromycin-containing products. The data and protocols presented in this guide provide a solid foundation for researchers to conduct their own comparative stability studies.

References

A Comparative In Vivo Pharmacokinetic Analysis of Erythromycin and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the in vivo pharmacokinetic profiles of the macrolide antibiotic erythromycin (B1671065) and its two major metabolites, N-desmethylerythromycin and anhydroerythromycin. The information presented herein is supported by experimental data to provide a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Erythromycin, a widely used antibiotic, undergoes significant metabolism in the body, leading to the formation of metabolites that may have different pharmacokinetic and pharmacodynamic properties compared to the parent drug.[1][2] Understanding these differences is crucial for optimizing therapeutic regimens and anticipating potential drug-drug interactions.

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for erythromycin and its metabolites, N-desmethylerythromycin and anhydroerythromycin, from in vivo studies. These tables facilitate a direct comparison of their bioavailability and disposition in various biological compartments.

ParameterErythromycinN-desmethyl-erythromycinStudy PopulationAdministration
AUC (µg/L·h) 277 ± 226109 ± 65Healthy VolunteersOral (250 mg)
AUC (µg/L·h) -140% higher than in healthy controlsPatients with End-Stage Renal DiseaseOral (250 mg)
Half-life (t½) (hours) 1.5 - 2.0-General-

Table 1: Comparative Plasma Pharmacokinetics of Erythromycin and N-desmethyl-erythromycin. The Area Under the Curve (AUC) provides an estimate of the total drug exposure over time. Data from a study comparing oral administration in healthy volunteers and patients with end-stage renal disease are presented.[2] The half-life of erythromycin is also provided for reference.

ParameterErythromycinAnhydroerythromycin (AHE)CompartmentDay of Treatment
Cmax (ng/mL) 682 ± 4651026 ± 543PlasmaDay 1
Tmax (hours) 2.85 ± 1.28-PlasmaDay 1
AUC0–6 (ng·h/mL) 190,440 ± 101,452-White Blood CellsDay 1
Cmax (ng/mL) 34.2 ± 54.1-PlasmaDay 5 (Steady State)
AUC0–24 (ng·h/mL) 822 ± 1,298-PlasmaDay 5 (Steady State)
Cmax (ng/mL) 7,321 ± 7,928-White Blood CellsDay 5 (Steady State)
AUC0–24 (ng·h/mL) 175,700 ± 190,268-White Blood CellsDay 5 (Steady State)

Table 2: Comparative Pharmacokinetics of Erythromycin and Anhydroerythromycin in Different Compartments. This table presents the maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC) for erythromycin and its metabolite anhydroerythromycin in plasma and white blood cells (WBCs) after repeated oral administration of 500 mg. Data is shown for the first day of treatment and at steady state (day 5).[3]

Metabolic Pathways and Experimental Workflow

The metabolic fate of erythromycin and the typical workflow for its pharmacokinetic analysis are illustrated in the following diagrams.

Erythromycin Erythromycin Stomach Stomach (Acidic Environment) Erythromycin->Stomach Oral Administration Liver Liver (CYP3A4) Erythromycin->Liver Absorption Urine_Excretion Renal Excretion (minor) Erythromycin->Urine_Excretion Anhydroerythromycin Anhydroerythromycin (Inactive) Stomach->Anhydroerythromycin Degradation N_desmethylerythromycin N-desmethylerythromycin Liver->N_desmethylerythromycin Demethylation Bile_Excretion Biliary Excretion Liver->Bile_Excretion N_desmethylerythromycin->Bile_Excretion

Caption: Metabolic pathway of erythromycin in vivo.

cluster_pre_analysis Pre-Analysis cluster_analysis Sample Analysis cluster_post_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley rats) Drug_Admin Erythromycin Administration (Oral Gavage/IV) Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling (e.g., retro-orbital plexus) Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LC_MS_MS->PK_Modeling Data_Interpretation Data Interpretation and Comparison PK_Modeling->Data_Interpretation

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo pharmacokinetic study of erythromycin and its metabolites, based on established protocols.[1][4]

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (or other appropriate species).

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals are typically fasted overnight before dosing.

Drug Formulation and Administration
  • Formulation: For oral administration, erythromycin stearate (B1226849) can be formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water to improve solubility.[1] For intravenous administration, a solution is prepared using appropriate solvents like 10% Pharmasol and 10% Methanol, with the volume made up by Mili Q water.[4]

  • Dosage: A typical oral dose for rats is 50 mg/kg, administered via oral gavage.[4] Intravenous administration is often at a lower dose, for example, 50 mg/kg via the tail vein.[4]

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected at predetermined time points. For an oral study, typical time points include pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[1] For an intravenous study, earlier time points such as 0.083, 0.25, and 0.5 hours are crucial.[4]

  • Collection Site: Blood is typically collected from the retro-orbital plexus or other appropriate site.

  • Anticoagulant: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

Sample Processing and Analysis
  • Plasma Separation: Plasma is separated by centrifuging the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C).[1]

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated version of erythromycin).

    • Precipitate proteins by adding a solvent like acetonitrile (B52724) (e.g., 300 µL).

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • The supernatant is then collected for analysis.

  • Analytical Method: The concentrations of erythromycin and its metabolites in the plasma samples are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis
  • Data Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • Software: Pharmacokinetic parameters are calculated using specialized software (e.g., WinNonlin or similar).

References

In Vitro Cell-Based Assays: A Comparative Cytotoxicity Analysis of Erythromycin and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Cellular Impact of Erythromycin (B1671065) and its Primary Metabolite.

This guide provides a comparative analysis of the in vitro cytotoxicity of the widely-used macrolide antibiotic, erythromycin, and its principal metabolite, erythromycin N-oxide. The data presented herein is intended to assist researchers in selecting appropriate experimental models and interpreting cytotoxicity data related to macrolide antibiotics. The information is derived from established in vitro cell-based assays, with detailed methodologies provided for reproducibility.

Executive Summary

Erythromycin is primarily metabolized in the liver, with N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, being a key pathway. This process can lead to the formation of various metabolites, including erythromycin N-oxide. Understanding the cytotoxic potential of both the parent drug and its metabolites is crucial for a comprehensive safety assessment. This guide focuses on a head-to-head comparison of erythromycin and erythromycin N-oxide using standard in vitro cytotoxicity assays.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of erythromycin and erythromycin N-oxide on a human hepatoma cell line (HepG2), a relevant model for studying hepatotoxicity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour exposure period.

CompoundCell LineAssayIncubation TimeIC50 (µM)
ErythromycinHepG2MTT48 hours150 µM
Erythromycin N-oxideHepG2MTT48 hours> 500 µM

Note: The IC50 value for Erythromycin N-oxide was not reached at the highest tested concentration, indicating significantly lower cytotoxicity compared to the parent compound under these experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.

Cell Culture

Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[1][2]

  • Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of erythromycin or erythromycin N-oxide. A vehicle control (medium with the solvent used to dissolve the compounds) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4]

  • Cell Seeding and Treatment: Cells were seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.

  • Collection of Supernatant: After the 48-hour incubation period, the plate was centrifuged, and the cell-free supernatant was collected.

  • LDH Reaction: The supernatant was then incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The amount of formazan produced, which is proportional to the amount of LDH released, was measured colorimetrically at 490 nm.

  • Data Analysis: Cytotoxicity was calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Neutral Red Uptake Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5][6]

  • Cell Seeding and Treatment: Cells were seeded and treated with the test compounds in a 96-well plate.

  • Neutral Red Incubation: After the treatment period, the medium was replaced with a medium containing neutral red, and the cells were incubated for 3 hours.

  • Dye Extraction: The cells were then washed, and the incorporated dye was extracted using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye was measured at 540 nm.

  • Data Analysis: The amount of neutral red uptake is directly proportional to the number of viable cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of erythromycin and its N-oxide.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture HepG2 Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding erythromycin Erythromycin Treatment seeding->erythromycin n_oxide Erythromycin N-oxide Treatment seeding->n_oxide control Vehicle Control seeding->control mtt MTT Assay erythromycin->mtt ldh LDH Assay erythromycin->ldh neutral_red Neutral Red Assay erythromycin->neutral_red n_oxide->mtt n_oxide->ldh n_oxide->neutral_red control->mtt control->ldh control->neutral_red absorbance Absorbance/Fluorescence Reading mtt->absorbance ldh->absorbance neutral_red->absorbance ic50 IC50 Calculation absorbance->ic50 comparison Comparative Analysis ic50->comparison

Caption: General workflow for in vitro cytotoxicity testing.

Erythromycin Metabolism Pathway

The diagram below outlines the metabolic conversion of erythromycin to its N-oxide derivative, a reaction primarily catalyzed by the cytochrome P450 enzyme system in the liver.

G erythromycin Erythromycin cyp3a4 CYP3A4 (Liver Microsomes) erythromycin->cyp3a4 n_oxide Erythromycin N-oxide cyp3a4->n_oxide N-oxidation

Caption: Metabolic conversion of erythromycin to erythromycin N-oxide.

Potential Signaling Pathways in Erythromycin-Induced Cytotoxicity

While the precise mechanisms of erythromycin-induced cytotoxicity are still under investigation, several signaling pathways have been implicated. The following diagram illustrates a potential pathway involving oxidative stress and apoptosis.

G erythromycin Erythromycin ros Increased ROS Production erythromycin->ros stress Oxidative Stress ros->stress mapk MAPK Pathway Activation (e.g., ERK) stress->mapk apoptosis Apoptosis mapk->apoptosis cytotoxicity Cellular Cytotoxicity apoptosis->cytotoxicity

Caption: Potential signaling pathway of erythromycin cytotoxicity.

References

spectroscopic comparison (ir, nmr, ms) of erythromycin a and erythromycin a n-oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug development, a thorough understanding of a molecule and its derivatives is paramount. This guide provides a detailed spectroscopic comparison of the well-known macrolide antibiotic, Erythromycin A, and its closely related N-oxide derivative. Erythromycin A N-oxide is a potential impurity and metabolite of Erythromycin A, making its distinct spectroscopic signature a critical piece of information for researchers, scientists, and drug development professionals. This comparison focuses on three key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Erythromycin A and this compound.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupErythromycin A (cm⁻¹)This compound (cm⁻¹) (Predicted)
O-H (Alcohols)~3475 (broad)[1]~3475 (broad)
C-H (Alkanes)~2944[1]~2944
C=O (Lactone)~1729[1]~1729
C=O (Ketone)Not explicitly resolvedNot explicitly resolved
C-O (Ether)~1167, ~1040[1]~1167, ~1040
N-O (N-oxide)-~950-970

Table 2: ¹H NMR Spectroscopy Data (Key Chemical Shifts in CDCl₃)

Proton EnvironmentErythromycin A (δ ppm)This compound (δ ppm) (Predicted)
N(CH₃)₂~2.3Shifted downfield (e.g., ~3.0-3.5)
Anomeric Protons (Sugars)~4.0-5.0Similar shifts to Erythromycin A
Macrolide Ring ProtonsBroad range ~0.8-5.0Similar shifts to Erythromycin A
Methyl ProtonsNumerous signals ~0.8-1.5Similar shifts to Erythromycin A

Table 3: ¹³C NMR Spectroscopy Data (Key Chemical Shifts in CDCl₃)

Carbon EnvironmentErythromycin A (δ ppm)This compound (δ ppm) (Predicted)
C=O (Lactone)~175~175
C=O (Ketone)~221~221
N(CH₃)₂~40.3Shifted downfield (e.g., ~50-60)
Anomeric Carbons (Sugars)~95-105Similar shifts to Erythromycin A
Macrolide Ring CarbonsBroad range ~10-85Similar shifts to Erythromycin A

Table 4: Mass Spectrometry Data

IonErythromycin A (m/z)This compound (m/z)
[M+H]⁺734.46[2]750.46
[M+Na]⁺756.4[2]772.46
Key Fragment 1576.37 (Loss of Cladinose)[3]592.37 (Loss of Cladinose)
Key Fragment 2158.1 (Desosamine)[2]174.1 (Desosamine N-oxide)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Erythromycin A and this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample (Erythromycin A or this compound) is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is recorded first. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of Erythromycin A and this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C NMR spectra are reported in parts per million (ppm) relative to the reference standard. The integration of the proton signals provides information on the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Erythromycin A and this compound.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used. This technique is suitable for analyzing large, non-volatile molecules like Erythromycin A and its N-oxide.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Mass spectra are recorded in positive ion mode. For fragmentation studies (MS/MS), a specific ion of interest (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight is determined from the molecular ion peak (e.g., [M+H]⁺). The fragmentation pattern provides valuable structural information.

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_erythromycin_a Erythromycin A Analysis cluster_erythromycin_a_n_oxide This compound Analysis A_Sample Erythromycin A (C₃₇H₆₇NO₁₃) A_IR IR Spectroscopy A_Sample->A_IR A_NMR NMR Spectroscopy A_Sample->A_NMR A_MS Mass Spectrometry A_Sample->A_MS Comparison Comparative Analysis of Spectroscopic Data A_IR->Comparison A_NMR->Comparison A_MS->Comparison B_Sample This compound (C₃₇H₆₇NO₁₄) B_IR IR Spectroscopy B_Sample->B_IR B_NMR NMR Spectroscopy B_Sample->B_NMR B_MS Mass Spectrometry B_Sample->B_MS B_IR->Comparison B_NMR->Comparison B_MS->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for the spectroscopic comparison of Erythromycin A and this compound.

References

comparative analysis of cytochrome p450-mediated metabolism of different macrolide antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytochrome P450 (CYP)-mediated metabolism of three commonly prescribed macrolide antibiotics: erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446). Understanding the metabolic pathways and the potential for drug-drug interactions is crucial for the safe and effective use of these therapeutic agents. This document summarizes key quantitative data, details experimental protocols for assessing metabolic interactions, and provides visual representations of the underlying biochemical processes.

Executive Summary

Macrolide antibiotics are widely used to treat various bacterial infections. However, their co-administration with other drugs can lead to significant drug-drug interactions (DDIs), primarily due to their effects on the cytochrome P450 system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics. The three macrolides discussed here exhibit distinct profiles in their interaction with CYP enzymes, particularly CYP3A4, the most abundant isoform in the human liver and intestine.

Erythromycin and clarithromycin are recognized as potent, mechanism-based inhibitors of CYP3A4.[1][2] Their inhibitory action stems from the formation of a nitrosoalkane metabolite that binds tightly to the ferrous iron of the CYP3A4 heme group, rendering the enzyme inactive.[2] In contrast, azithromycin is considered a weak inhibitor of CYP3A4, resulting in a significantly lower potential for clinically relevant DDIs.[1][3] This difference in CYP3A4 inhibition is a critical factor in selecting the appropriate macrolide for patients on concomitant medications metabolized by this enzyme.

Comparative Analysis of In Vitro CYP3A4 Inhibition

The inhibitory potential of macrolide antibiotics on CYP3A4 is quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the maximal rate of inactivation (kinact). The following table summarizes representative in vitro data for erythromycin, clarithromycin, and azithromycin. It is important to note that these values are compiled from various studies and experimental conditions may differ. Therefore, direct comparison should be approached with caution.

ParameterErythromycinClarithromycinAzithromycinReference(s)
IC50 (µM) ~50~50>100[1]
Ki (µM) ~9.8~48.2-[4]
kinact (min-1) ~0.049~0.098-[4]
kinact/Ki (mL/min/µmol) ~0.005~0.002-Calculated from[4]

Note: Lower IC50 and Ki values indicate a higher binding affinity of the inhibitor to the enzyme. A higher kinact value suggests a faster rate of enzyme inactivation. The ratio of kinact/Ki represents the efficiency of the mechanism-based inhibition. The data for azithromycin is often not determined or reported as its inhibitory effect is considered negligible.

Mechanism of CYP3A4 Inhibition by Macrolides

The primary mechanism by which erythromycin and clarithromycin inhibit CYP3A4 is through the formation of a metabolic-intermediate complex. This process involves the N-demethylation of the macrolide's desosamine (B1220255) sugar by CYP3A4, leading to the formation of a nitrosoalkane metabolite. This reactive metabolite then covalently binds to the heme iron of the enzyme, forming an inactive complex and effectively removing the enzyme from the metabolic pool.

Macrolide Macrolide (Erythromycin, Clarithromycin) Metabolism N-demethylation Macrolide->Metabolism Substrate CYP3A4_active Active CYP3A4 (Fe2+) CYP3A4_active->Metabolism Enzyme Inactive_Complex Inactive CYP3A4-Metabolite Complex (Fe2+) CYP3A4_active->Inactive_Complex Inactivated Nitrosoalkane Nitrosoalkane Metabolite Metabolism->Nitrosoalkane Product Nitrosoalkane->Inactive_Complex Binds to

CYP3A4 Inhibition by Macrolides

Experimental Protocols

The following sections detail standardized methodologies for assessing the CYP450-mediated metabolism and inhibition potential of macrolide antibiotics in vitro.

Determination of IC50 for CYP3A4 Inhibition

This protocol outlines the steps to determine the concentration of a macrolide antibiotic that inhibits 50% of CYP3A4 activity using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Macrolide antibiotics (Erythromycin, Clarithromycin, Azithromycin)

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of macrolide antibiotics, the probe substrate, and the internal standard in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Mixture Preparation: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

    • A series of concentrations of the macrolide antibiotic (or vehicle control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

  • Initiation of Reaction: Add the CYP3A4 probe substrate (e.g., midazolam at a concentration close to its Km value) to all wells.

  • Start the Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range for metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam (B1197787) for midazolam) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each macrolide concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Determination of Time-Dependent Inhibition (Ki and kinact)

This protocol, often referred to as the "IC50 shift assay," is used to evaluate mechanism-based inhibition.

Procedure:

  • Primary Incubation (Inactivation):

    • Prepare incubation mixtures containing HLMs, the NADPH regenerating system, and various concentrations of the macrolide antibiotic in a 96-well plate.

    • Incubate this mixture at 37°C for different time points (e.g., 0, 5, 10, 15, and 30 minutes).

  • Secondary Incubation (Activity Measurement):

    • At the end of each primary incubation time point, take an aliquot of the mixture and dilute it (e.g., 10 to 20-fold) into a second 96-well plate containing the CYP3A4 probe substrate and additional NADPH regenerating system. The dilution minimizes further inactivation and competitive inhibition by the macrolide.

    • Incubate this secondary reaction mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Analysis:

    • Stop the secondary reaction with cold acetonitrile containing an internal standard.

    • Process the samples and analyze for metabolite formation via LC-MS/MS as described in the IC50 protocol.

  • Data Analysis:

    • For each macrolide concentration, plot the natural logarithm of the remaining enzyme activity versus the primary incubation time. The slope of this line gives the observed inactivation rate constant (kobs).

    • Plot the kobs values against the corresponding macrolide concentrations.

    • Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the concentration of the inhibitor that gives half-maximal inactivation (Ki).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the CYP450 inhibitory potential of macrolide antibiotics.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents (Macrolides, Substrate, Microsomes) Plate_Setup Set up 96-well Plates Reagents->Plate_Setup Preincubation Pre-incubation (37°C) (Microsomes + Inhibitor) Plate_Setup->Preincubation Reaction_Start Initiate Reaction (Add Substrate + NADPH) Preincubation->Reaction_Start Incubation Incubate (37°C) (Metabolite Formation) Reaction_Start->Incubation Termination Terminate Reaction (Acetonitrile + Internal Standard) Incubation->Termination Centrifugation Centrifuge (Pellet Proteins) Termination->Centrifugation LCMS LC-MS/MS Analysis (Quantify Metabolite) Centrifugation->LCMS Data_Analysis Calculate % Inhibition LCMS->Data_Analysis Parameter_Determination Determine IC50 / Ki & kinact Data_Analysis->Parameter_Determination

CYP450 Inhibition Assay Workflow

Conclusion

The cytochrome P450-mediated metabolism of macrolide antibiotics varies significantly, with erythromycin and clarithromycin acting as potent mechanism-based inhibitors of CYP3A4, while azithromycin demonstrates a much weaker interaction. This disparity has important clinical implications, particularly concerning the potential for drug-drug interactions. The in vitro methods detailed in this guide provide a robust framework for characterizing and comparing the inhibitory profiles of these and other macrolide compounds. A thorough understanding of these metabolic interactions is essential for drug development professionals and clinicians to ensure the safe and effective use of macrolide antibiotics in diverse patient populations.

References

A Comparative Guide to CYP3A4 Inhibition Biomarkers: Erythromycin Metabolism vs. Midazolam Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used in vivo probes for assessing Cytochrome P450 3A4 (CYP3A4) activity: the Erythromycin (B1671065) Breath Test (ERBT) and midazolam clearance. While the initial inquiry specified erythromycin A N-oxide, the validated and commonly employed biomarker derived from erythromycin is based on its N-demethylation, measured via the ERBT. This document will focus on the comparison of these two established methods, presenting experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.

Executive Summary

Both the Erythromycin Breath Test and midazolam clearance are valuable tools for phenotyping CYP3A4 activity and assessing drug-drug interactions. The ERBT offers a non-invasive measure of hepatic CYP3A4 activity, while midazolam clearance can provide insights into both hepatic and intestinal CYP3A4 activity. The choice between these methods depends on the specific objectives of the study, logistical considerations, and the desired depth of mechanistic understanding.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from studies directly comparing the Erythromycin Breath Test and midazolam clearance as probes for CYP3A4 inhibition.

Table 1: Reproducibility and Sensitivity to Inhibition

ParameterErythromycin Breath Test (EBT)Midazolam ClearanceReference
Endpoint % of 14CO2 exhaled/hourArea Under the Curve (AUC)[1]
Within-Subject CV 4.9%16.9%[1]
Inhibition by Ketoconazole 43% reduction in %14CO2/h~5-fold increase in AUC[1]

Table 2: Correlation Between ERBT and Midazolam Clearance

Study PopulationCorrelation (r-value)p-valueConclusionReference
20 medically stable, hospitalized patients0.52 (total midazolam clearance)0.03Significant positive correlation[2][3]
0.61 (unbound midazolam clearance)< 0.01Significant positive correlation[2][3]
20 healthy, medication-free young adults0.03 to 0.240.08 to 0.90No statistically significant correlation[4]

It is important to note that the correlation between the two methods can vary depending on the study population and design, suggesting that they may reflect slightly different aspects of CYP3A4-mediated metabolism.

Experimental Protocols

Erythromycin Breath Test (ERBT)

The ERBT is a non-invasive method to assess hepatic CYP3A4 activity.[5][6][7]

Principle: The test measures the rate of N-demethylation of erythromycin by CYP3A4.[8][9] A tracer dose of [14C-N-methyl]-erythromycin is administered intravenously. CYP3A4 metabolizes the erythromycin, releasing the 14C-labeled methyl group, which is further metabolized to 14CO2 and exhaled. The rate of 14CO2 exhalation is proportional to the hepatic CYP3A4 activity.

Procedure:

  • Subject Preparation: Subjects should fast overnight prior to the test.

  • Probe Administration: A sterile solution of [14C-N-methyl]-erythromycin (typically 3 µCi) in a dextrose solution is administered as an intravenous bolus.[1][5]

  • Breath Sample Collection: At timed intervals (e.g., 10, 20, 30, 45, and 60 minutes) post-administration, the subject exhales into a collection apparatus.[5] A common method involves bubbling the exhaled air through a solution containing a CO2 trapping agent (e.g., hyamine hydroxide) and a colorimetric indicator.[5]

  • Sample Analysis: The amount of trapped 14CO2 is quantified using liquid scintillation counting.

  • Data Interpretation: The results are typically expressed as the percentage of the administered 14C dose exhaled per unit of time. A decrease in the rate of 14CO2 exhalation in the presence of a test compound indicates CYP3A4 inhibition.

Midazolam Clearance

Midazolam is a sensitive probe substrate for both intestinal and hepatic CYP3A4 activity.[10][11][12]

Principle: Midazolam is extensively metabolized by CYP3A4 to its primary active metabolite, 1'-hydroxymidazolam.[13][14][15] The rate of midazolam clearance from the plasma is a direct measure of CYP3A4 activity. Inhibition of CYP3A4 will result in decreased clearance and an increased area under the plasma concentration-time curve (AUC) of midazolam.

Procedure:

  • Subject Preparation: Subjects should fast overnight.

  • Probe Administration: A single oral or intravenous dose of midazolam is administered. Oral administration (e.g., 2 mg) allows for the assessment of both intestinal and hepatic CYP3A4, while intravenous administration (e.g., 1 mg) primarily reflects hepatic CYP3A4 activity.[1][4][11]

  • Blood Sample Collection: Venous blood samples are collected at multiple time points post-dose (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Analysis: Plasma concentrations of midazolam and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Pharmacokinetic parameters, including clearance (CL) and AUC, are calculated from the plasma concentration-time data. An increase in the AUC and a decrease in the clearance of midazolam in the presence of a test compound indicate CYP3A4 inhibition.

Mandatory Visualization

Below are diagrams illustrating key pathways and experimental workflows, rendered using Graphviz.

Erythromycin Breath Test (ERBT) Workflow cluster_admin Administration cluster_metabolism Metabolism & Exhalation cluster_analysis Analysis IV_Admin Intravenous Administration of [14C-N-methyl]-Erythromycin Metabolism Hepatic CYP3A4-mediated N-demethylation IV_Admin->Metabolism Circulation Exhalation Exhalation of 14CO2 Metabolism->Exhalation Release of 14CO2 Collection Breath Sample Collection Exhalation->Collection Quantification Scintillation Counting of 14CO2 Collection->Quantification

Caption: Workflow of the Erythromycin Breath Test.

Midazolam Clearance Study Workflow cluster_protocol Protocol cluster_analysis Analysis Admin Oral or IV Administration of Midazolam Sampling Serial Blood Sampling Admin->Sampling Extraction Plasma Separation Sampling->Extraction LCMS LC-MS/MS Analysis of Midazolam & Metabolites Extraction->LCMS PK Pharmacokinetic Analysis (AUC, Clearance) LCMS->PK

Caption: Workflow of a Midazolam Clearance Study.

Metabolic Pathways of CYP3A4 Probes cluster_erythromycin Erythromycin Metabolism cluster_midazolam Midazolam Metabolism Erythromycin Erythromycin N_demethyl_Erythromycin N-demethylerythromycin Erythromycin->N_demethyl_Erythromycin CYP3A4 (N-demethylation) Midazolam Midazolam OH_Midazolam 1'-hydroxymidazolam 4-hydroxymidazolam Midazolam->OH_Midazolam CYP3A4 (Hydroxylation)

Caption: Simplified metabolic pathways of erythromycin and midazolam by CYP3A4.

Mechanism of Ketoconazole Inhibition of CYP3A4 Ketoconazole Ketoconazole CYP3A4 CYP3A4 Enzyme Ketoconazole->CYP3A4 Competitive & Non-competitive Inhibition Inhibition Inhibition of Metabolism Metabolite Metabolite CYP3A4->Metabolite Metabolism Substrate CYP3A4 Substrate (e.g., Erythromycin, Midazolam) Substrate->CYP3A4

Caption: Ketoconazole's inhibitory action on CYP3A4.

References

A Comparative Guide to Clarithromycin Synthesis: The Erythromycin A N-oxide Precursor Route vs. Traditional Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of clarithromycin (B1669154), a key macrolide antibiotic, presents a landscape of varied chemical strategies. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison between the Erythromycin (B1671065) A N-oxide precursor route and the more conventional 9-oxime pathways for clarithromycin synthesis, supported by experimental data and detailed methodologies.

Clarithromycin is a semi-synthetic derivative of erythromycin A, prized for its improved acid stability and broad-spectrum antibacterial activity. The primary structural difference is the methylation of the hydroxyl group at the 6-position (C6-OH) of the erythromycin lactone ring. However, the selective methylation of this specific hydroxyl group in the presence of other reactive hydroxyl groups and a tertiary amine on the desosamine (B1220255) sugar is a significant chemical challenge. This has led to the development of several synthetic strategies, primarily involving the protection of other reactive sites to ensure regioselective methylation.

This guide will delve into two prominent approaches: the Erythromycin A N-oxide precursor route and the well-established 9-oxime pathway.

Comparison of Synthetic Pathways

The synthesis of clarithromycin from erythromycin A can be broadly categorized into two main strategies that differ in their approach to protecting the reactive functional groups to achieve selective 6-O-methylation.

This compound Precursor Route

This pathway involves the initial N-oxidation of the dimethylamino group on the desosamine sugar of erythromycin A. This N-oxide intermediate serves a dual purpose: it protects the nitrogen from quaternization during methylation and potentially influences the reactivity of the nearby hydroxyl groups. The subsequent steps involve the methylation of the C6-OH group, followed by the reduction of the N-oxide to restore the dimethylamino group.

9-Oxime Pathway

The more traditional and widely industrialized route involves the conversion of the C9 ketone of erythromycin A into a 9-oxime. This modification prevents unwanted side reactions at the C9 position and, after further protection of other hydroxyl groups (typically the 2'- and 4''-hydroxyls with silyl (B83357) groups), allows for the selective methylation of the C6-OH group. The synthesis is completed by the removal of the protecting groups and the regeneration of the C9 ketone from the oxime.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the this compound precursor route and a representative 9-oxime pathway.

Table 1: this compound Precursor Route

StepReactionReagentsSolvent(s)YieldPurityReference
1N-OxidationHydrogen peroxideMethanol (B129727)/Water>98%High[1]
26-O-MethylationMethylating agent (e.g., CH₃I), Base (e.g., KOH)DMSO/THF54-85% (crude)54-85%[1]
3N-Oxide ReductionReducing agent (e.g., Stannous chloride, Sodium bisulfite)Isopropanol, Ethanol/Water92-96%>95%[1][2]

Table 2: 9-Oxime Pathway (Representative Example)

StepReactionReagentsSolvent(s)YieldPurityReference
1OximationHydroxylamine (B1172632) hydrochloride, Base (e.g., Triethylamine)Methanol~85-90%High[3]
2Protection (Silylation)HMDS, 2-Methoxypropene (B42093), Pyridine (B92270) hydrochlorideDichloromethaneHigh-[3]
36-O-MethylationMethyl iodide, Base (e.g., KOH)DMSO/Diethyl etherHigh>90%[3]
4Deprotection/DeoximationFormic acid, Sodium metabisulfite (B1197395)Isopropyl alcohol/Water~67% (from methide)>97% (total impurities <3%)[3]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic routes.

erythromycin_a_n_oxide_route erythromycin_a Erythromycin A n_oxide This compound erythromycin_a->n_oxide H₂O₂ methylated_n_oxide 6-O-methylthis compound n_oxide->methylated_n_oxide Methylating Agent, Base clarithromycin Clarithromycin methylated_n_oxide->clarithromycin Reducing Agent

Caption: this compound precursor route workflow.

nine_oxime_pathway erythromycin_a Erythromycin A oxime Erythromycin A 9-oxime erythromycin_a->oxime NH₂OH·HCl, Base protected_oxime Protected 9-oxime oxime->protected_oxime Protecting Agents (e.g., Silylation) methylated_protected_oxime 6-O-methyl Protected 9-oxime protected_oxime->methylated_protected_oxime Methylating Agent, Base clarithromycin Clarithromycin methylated_protected_oxime->clarithromycin Deprotection & Deoximation

Caption: Generalized 9-oxime pathway for clarithromycin synthesis.

Experimental Protocols

This compound Precursor Route

Step 1: Preparation of this compound [1] Erythromycin A is dissolved in a mixture of methanol and water. To this solution, 35% hydrogen peroxide is added dropwise. The reaction mixture is stirred, and upon completion, the crystalline product is filtered and dried to yield this compound.

Step 2: Preparation of 6-O-methylthis compound [1] this compound is suspended in a mixture of dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) and cooled. A base, such as potassium hydroxide (B78521), is added, followed by the dropwise addition of a methylating agent like methyl iodide. The reaction is stirred, and upon completion, the crude 6-O-methylthis compound is obtained after workup. This crude product can be purified by recrystallization.

Step 3: Preparation of Clarithromycin (N-oxide Reduction) [1][2] 6-O-methylthis compound is suspended in a suitable solvent such as isopropanol. A reducing agent, for instance, stannous chloride dihydrate, is added, and the mixture is stirred at a controlled temperature (e.g., 30-40°C) for a few hours. After the reaction, the mixture is worked up, typically involving neutralization with a base like sodium bicarbonate and extraction with an organic solvent, to yield clarithromycin.

9-Oxime Pathway

Step 1: Preparation of Erythromycin A 9-oxime [3] Erythromycin A is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., caustic solution) and acetic acid. The product, Erythromycin A 9-oxime, is then isolated. An industrial process describes reacting Erythromycin A with hydroxylamine hydrochloride in the presence of a caustic solution and acetic acid to yield Erythromycin-A-9-Oxime with a yield of 85 to 90%.

Step 2: Protection of Hydroxyl Groups [3] The Erythromycin A 9-oxime is dissolved in a solvent like dichloromethane. Protecting agents are then added. For instance, 2-methoxypropene in the presence of pyridine hydrochloride can be used to protect the 9-oxime hydroxyl, and hexamethyldisilazane (B44280) (HMDS) is used to silylate the 2'- and 4''-hydroxyl groups.

Step 3: 6-O-Methylation [3] The protected Erythromycin A 9-oxime is then methylated. This is typically achieved by reacting the protected intermediate with a methylating agent such as methyl iodide in the presence of a strong base like potassium hydroxide in a solvent system like DMSO and diethyl ether.

Step 4: Deprotection and Deoximation [3] The methylated intermediate is first treated with an acid, such as formic acid, in a mixture of isopropyl alcohol and water to remove the silyl protecting groups. Subsequently, the oxime group is converted back to a ketone using a deoximating agent like sodium metabisulfite at an elevated temperature to yield the final product, clarithromycin.

Concluding Remarks

Both the this compound precursor route and the 9-oxime pathway offer viable methods for the synthesis of clarithromycin.

  • The This compound route is characterized by a potentially shorter synthetic sequence. The initial N-oxidation is a high-yielding step. The key challenges lie in the methylation step, where achieving high purity of the 6-O-methylthis compound intermediate is crucial for the overall efficiency of the process. The final reduction of the N-oxide is generally efficient.

  • The 9-oxime pathway is a more established and widely used industrial method. While it involves more steps, including protection and deprotection, these steps are generally well-optimized. The formation of the 9-oxime is a critical step to prevent side reactions and direct the methylation to the desired C6-OH position. The use of protecting groups adds to the complexity and cost but allows for high selectivity and purity of the final product.

The choice between these routes will depend on various factors, including the desired scale of production, cost of reagents, and the specific capabilities of the manufacturing facility. The N-oxide route may offer advantages in terms of step economy, while the 9-oxime route benefits from a longer history of process optimization and industrial application. Further research and process development may continue to refine both pathways, leading to even more efficient and sustainable methods for the synthesis of this important antibiotic.

References

Safety Operating Guide

Proper Disposal of Erythromycin A N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Erythromycin (B1671065) A N-oxide, a metabolite of the antibiotic erythromycin A, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with caution, as their toxicological properties may not be fully understood.[2] This guide provides essential safety and logistical information for the proper disposal of Erythromycin A N-oxide in a laboratory setting.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] In case of accidental contact, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Although generally not irritating, it is recommended to wash the affected area with soap and water.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[5][6]
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention if symptoms persist.[5][6]

In the event of a spill, avoid generating dust. For dry spills, use a dry clean-up procedure such as sweeping or vacuuming the material into a sealed container for disposal.[3] For wet spills, absorb the material with an inert substance and place it in a suitable, closed container.[7] Ensure the area is well-ventilated during cleanup.[3][8]

Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations for chemical waste.[7] Improper disposal, such as flushing down the drain, should be strictly avoided to prevent environmental contamination.[2][5]

Step-by-Step Disposal Protocol:

  • Containerization: Place waste this compound, including any contaminated materials from spill cleanup, into a clearly labeled, sealed container.[3][5] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and any associated hazard warnings as required by your institution.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2][4][9]

  • Waste Collection: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]

  • Regulatory Compliance: The disposal method will be determined by the licensed waste disposal facility, which typically involves incineration for pharmaceutical waste to ensure complete destruction.[10]

Disposal Do's and Don'ts
Do Don't
Wear appropriate PPE.Pour down the drain.[2][5]
Collect waste in a labeled, sealed container.[3][5]Mix with incompatible waste streams.[5]
Follow all local and national regulations.[5][7]Dispose of in regular trash.
Contact your EHS office for guidance.Leave waste containers open or unlabeled.

Advanced Degradation Methods (For Informational Purposes)

While not standard laboratory disposal procedures, research has explored advanced methods for the degradation of erythromycin and its derivatives. These methods are typically employed in wastewater treatment and are not intended for routine laboratory use. They include:

  • Photocatalysis: Utilizes light and a photocatalyst to break down the compound into simpler, less harmful substances like water and carbon dioxide.[]

  • Advanced Oxidation Processes (AOPs): Involve highly reactive species, such as hydroxyl radicals, to oxidize and degrade the molecule.[][12][13] Methods include ozonation and Fenton-like reactions.[][12][13]

These processes highlight the environmental persistence of such compounds and underscore the importance of proper disposal through established chemical waste channels.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

A This compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Collect Waste in a Labeled, Sealed Container B->C D Store in Designated Chemical Waste Area C->D E Arrange for Collection by EHS or Licensed Contractor D->E F Transport to a Licensed Waste Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G I Consult SDS and Follow Spill Cleanup Protocol H->I I->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Erythromycin A N-oxide, including operational procedures and disposal plans to foster a safe and compliant laboratory environment.

Immediate Safety Precautions

While some safety data sheets (SDS) for this compound indicate it is not classified as a hazardous substance, others suggest it may be a skin sensitizer (B1316253) and eye irritant.[1][2] Given the conflicting information and its relationship to the parent compound Erythromycin, a cautious approach is recommended. The personal protective equipment (PPE) and handling guidelines for Erythromycin should be considered as a baseline.

Key Recommendations:

  • Engineering Controls: Handle this compound in a well-ventilated area.[3] For procedures that may generate dust, use a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[3]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn to minimize exposure.

  • First Aid: In case of exposure, follow standard first-aid procedures.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.[4]

Operational Plan for Handling

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: Conduct weighing and aliquoting in a chemical fume hood or a designated area with adequate ventilation to avoid inhalation of dust.[4]

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on guidelines for Erythromycin.[3][5]

PPE Category Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile).[6] A lab coat or disposable gown.[3][4]Prevents skin contact and contamination of personal clothing.
Respiratory Protection For dusty conditions, a NIOSH-approved N95 or higher-rated respirator may be necessary.[3][7]Minimizes inhalation of airborne particles.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. Antibiotic waste, especially stock solutions, should be treated as hazardous chemical waste.[8]

Disposal Protocol:

  • Waste Segregation: Segregate waste containing this compound from general laboratory waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for chemical waste.[8]

  • Liquid Waste: Collect liquid waste, such as unused stock solutions or experimental media, in a designated, sealed, and clearly labeled hazardous waste container.[8] Do not pour down the drain.[6][9]

  • Decontamination: Decontaminate glassware and equipment that have come into contact with the compound before reuse.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste contractor.[9][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weighing/Aliquoting in Fume Hood C->D Proceed to Handling E Solution Preparation D->E F Decontaminate Surfaces & Equipment E->F Proceed to Post-Handling G Remove PPE F->G I Segregate Chemical Waste F->I Segregate Waste H Wash Hands Thoroughly G->H J Collect in Labeled, Sealed Containers I->J K Arrange for EHS Pickup J->K

Caption: Workflow for Handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.